molecular formula C17H18O3 B1496097 Obtusafuran methyl ether

Obtusafuran methyl ether

货号: B1496097
分子量: 270.32 g/mol
InChI 键: ZTTLMJPWCZHBBG-GTNSWQLSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Obtusafuran methyl ether is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C17H18O3

分子量

270.32 g/mol

IUPAC 名称

(2S,3S)-5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C17H18O3/c1-11-13-9-15(18-2)16(19-3)10-14(13)20-17(11)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t11-,17-/m0/s1

InChI 键

ZTTLMJPWCZHBBG-GTNSWQLSSA-N

手性 SMILES

C[C@@H]1[C@H](OC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3

规范 SMILES

CC1C(OC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3

产品来源

United States

Foundational & Exploratory

Obtusafuran Methyl Ether: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a naturally occurring lignan found within the heartwood of select species of the Dalbergia genus, notably Dalbergia odorifera and Dalbergia retusa.[1] These tree species, highly valued for their dense and aromatic wood, are a rich source of various bioactive secondary metabolites. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and chemical characterization of this compound, aimed at supporting research and development efforts in natural product chemistry and drug discovery.

Natural Sources

This compound has been identified as a constituent of the heartwood of the following plant species:

  • Dalbergia odorifera T. Chen (Fragrant Rosewood): This species, primarily found in the tropical regions of Asia, is a well-documented source of this compound.[1] The heartwood of D. odorifera is known for its complex chemical profile, containing a variety of flavonoids, phenols, and other aromatic compounds.

  • Dalbergia retusa Hemsl. (Cocobolo): This Central American hardwood is another confirmed natural source of this compound. The heartwood of D. retusa is recognized for its durability and vibrant coloration, which is attributed to the presence of numerous extractives, including quinones and phenolic compounds.

Quantitative Data

Currently, there is limited publicly available quantitative data regarding the specific yield of this compound from its natural sources. The concentration of this compound can vary depending on the age of the tree, geographical location, and the specific extraction and purification methods employed. Further research is required to establish standardized yield data.

Natural SourcePlant PartExtraction SolventReported Yield (%)Reference
Dalbergia retusaHeartwoodPetroleum EtherNot Reported

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol based on common practices in natural product chemistry.

Preparation of Plant Material
  • Collection and Identification: The heartwood of Dalbergia odorifera or Dalbergia retusa is collected and botanically authenticated.

  • Drying and Grinding: The collected heartwood is air-dried or oven-dried at a low temperature (typically 40-60°C) to remove moisture. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: Non-polar solvents are effective for extracting lignans like this compound. Petroleum ether is a commonly used solvent for the initial extraction from Dalbergia species. Other solvents such as hexane, chloroform, and ethyl acetate can also be employed.

  • Extraction Method:

    • Maceration: The powdered heartwood is soaked in the selected solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure complete extraction.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh supply of the solvent, leading to a higher yield in a shorter time.

Purification
  • Solvent Evaporation: The crude extract obtained after the extraction process is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Column Chromatography: The concentrated crude extract is subjected to column chromatography for the separation of its individual components.

    • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a commonly used adsorbent for the separation of lignans.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing this compound. The TLC plates are typically visualized under UV light (at 254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Recrystallization: Fractions containing the purified this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain the pure crystalline compound.

Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present.

Experimental Workflow Diagram

Obtusafuran_Methyl_Ether_Isolation_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Dalbergia sp. Heartwood B Drying & Grinding A->B C Solvent Extraction (e.g., Petroleum Ether) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection & TLC Monitoring E->F G Purified this compound F->G H Spectroscopic Analysis (NMR, MS, IR, UV) G->H I Structure Confirmation H->I

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and associated signaling pathways of this compound. The broader Dalbergia genus is known to produce a wide range of bioactive compounds with activities including anti-inflammatory, antioxidant, and antimicrobial effects. Further investigation is warranted to explore the pharmacological potential of purified this compound.

Conclusion

This compound represents a promising natural product for further scientific investigation. This guide outlines the foundational knowledge of its natural sources and a general methodology for its isolation. The development of standardized isolation protocols and a thorough investigation of its biological activities are critical next steps in unlocking the full potential of this compound for applications in research and drug development. The detailed characterization of its pharmacological profile and mechanism of action will be crucial for any future therapeutic applications.

References

Obtusafuran methyl ether chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusafuran methyl ether, a naturally occurring lignan isolated from the heartwood of plants belonging to the Dalbergia genus, presents a promising scaffold for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, properties, and, where available, insights into its biological potential based on related compounds. While specific experimental data on this compound remains limited in publicly accessible literature, this document consolidates the known information and provides detailed methodologies for relevant experimental procedures based on the analysis of similar natural products.

Chemical Structure and Properties

This compound is chemically defined as (2R,3R)-5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran . Its structure features a dihydrobenzofuran core with a phenyl group at the 2-position and a methyl group at the 3-position, both with a defined stereochemistry. Two methoxy groups are attached to the benzofuran ring at positions 5 and 6.

Below is a visualization of the chemical structure of this compound.

G O1 O C7a C O1->C7a C2 C C2->O1 H2 H C2->H2 phenyl C6H5 C2->phenyl C3 C C3->C2 H3 H C3->H3 CH3_3 CH3 C3->CH3_3 C3a C C3a->C3 C7 C C7a->C7 C4 C C4->C3a C5 C C5->C4 OCH3_5 OCH3 C5->OCH3_5 C6 C C6->C5 OCH3_6 OCH3 C6->OCH3_6 C7->C6

Caption: Chemical Structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₃[1]
Molecular Weight 270.33 g/mol [1]
CAS Number 40357-59-3[1]
Predicted Boiling Point 349.7 ± 42.0 °C[1]
Predicted Density 1.118 ± 0.06 g/cm³[1]
Appearance Not reported-
Solubility Not reported-

Spectroscopic Data

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been found in the reviewed literature, a general methodology can be inferred from studies on the isolation of analogous compounds from Dalbergia species.

General Protocol for Isolation from Dalbergia Species

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

G start Heartwood of Dalbergia sp. extraction Extraction with a non-polar solvent (e.g., n-hexane or diethyl ether) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration fractionation Column chromatography on silica gel concentration->fractionation elution Gradient elution with a solvent system (e.g., n-hexane-ethyl acetate) fractionation->elution fractions Collection and analysis of fractions (TLC) elution->fractions purification Further purification of target fractions (e.g., preparative HPLC) fractions->purification characterization Structural elucidation of the isolated compound (NMR, MS, etc.) purification->characterization end Pure this compound characterization->end

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered heartwood of the plant material is subjected to extraction with a non-polar solvent such as n-hexane or diethyl ether at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Chromatographic Fractionation: The concentrated extract is subjected to column chromatography over silica gel.

  • Elution: A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Fractions containing the target compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the mechanism of action of this compound. However, the dihydrobenzofuran scaffold is present in a variety of natural and synthetic compounds that exhibit a range of pharmacological properties.

Based on the activities of structurally similar compounds, this compound could potentially be investigated for the following biological effects:

  • Anticancer Activity: Several dihydrobenzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Activity: Some compounds containing the dihydrobenzofuran moiety have shown potential as anti-inflammatory agents.

  • Antimicrobial Activity: The benzofuran core is a common feature in many antimicrobial agents.

Further research is required to determine if this compound possesses any of these or other biological activities. Currently, there are no described signaling pathways associated with this compound.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are partially predicted, detailed experimental data, particularly spectroscopic and biological activity information, are notably absent from the current body of scientific literature. The generalized experimental protocols provided herein offer a starting point for researchers interested in isolating and studying this compound. The structural similarity of this compound to other biologically active dihydrobenzofurans suggests that it may be a valuable lead compound for drug discovery efforts. Future research should focus on the isolation or synthesis of this compound to enable comprehensive spectroscopic characterization and a thorough investigation of its pharmacological potential.

References

Spectroscopic Profile of Obtusafuran Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Obtusafuran methyl ether is the methylated derivative of obtusafuran. Its chemical structure is characterized by a dihydrobenzofuran core.

Molecular Formula: C₁₇H₁₈O₃ Molecular Weight: 270.32 g/mol

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its parent compound, obtusafuran. This data is critical for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in searched literature

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in searched literature

Note: Specific experimental NMR data for this compound is not available in the reviewed literature. The data for the parent compound, obtusafuran, reported by Gregson et al. (1968), would provide the closest approximation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Fragment
270Predicted M⁺ peak[C₁₇H₁₈O₃]⁺
Further fragmentation data not available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the C-O stretching vibration is a key diagnostic peak. Phenyl alkyl ethers typically show two strong absorptions for C–O stretching.[1]

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1250StrongAryl-O stretch
~1050StrongAlkyl-O stretch
Other characteristic peaks for aromatic and aliphatic C-H bonds would also be present.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not detailed in the available literature, the following are general methodologies employed for the spectroscopic analysis of natural products.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry

Mass spectra are commonly obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Dalbergia sp. NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Purified Compound MS Mass Spectrometry (EI-MS) Isolation->MS Purified Compound IR Infrared Spectroscopy (FTIR) Isolation->IR Purified Compound Structure Structure Confirmation of This compound NMR->Structure Spectroscopic Data MS->Structure Spectroscopic Data IR->Structure Spectroscopic Data

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete set of experimentally derived data remains to be fully documented in publicly accessible literature, the information presented here, based on related compounds and spectroscopic principles, serves as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further research to isolate and fully characterize this compound will be invaluable to the scientific community.

References

Unraveling the Enigma: A Hypothesized Mechanism of Action for Obtusafuran Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a hypothesized mechanism of action for obtusafuran methyl ether. Due to a paucity of direct research on this specific compound, this document draws parallels from the known biological activities of structurally related compounds and general principles of cellular signaling pathways implicated in cancer biology. All quantitative data and experimental protocols are derived from studies on the related compound, isoliquiritigenin 2'-methyl ether, and are presented here as a potential framework for future investigation into this compound.

Executive Summary

This compound, a natural product isolated from Dalbergia odorifera, belongs to a class of compounds that have garnered interest for their potential therapeutic properties. While direct studies on its mechanism of action are currently unavailable, this guide proposes a hypothesis based on the activity of the structurally similar compound, isoliquiritigenin 2'-methyl ether. It is hypothesized that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document provides a comprehensive, albeit theoretical, framework for its potential anti-cancer effects, complete with hypothetical data tables, experimental methodologies, and signaling pathway diagrams to guide future research.

Hypothesized Mechanism of Action

Based on the pro-apoptotic effects observed for isoliquiritigenin 2'-methyl ether, it is hypothesized that this compound may exert anti-cancer activity by inducing programmed cell death (apoptosis) in malignant cells. This is likely achieved through the activation of intracellular signaling cascades that control cell survival and death. The core of this hypothesis centers on the activation of the MAPK and NF-κB signaling pathways, leading to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.

Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. It is hypothesized that this compound triggers this process in cancer cells, leading to characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Role of Signaling Pathways

2.2.1 MAPK Pathway Activation: The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is proposed that this compound may activate specific MAP kinases, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which in turn can phosphorylate and activate downstream targets involved in the apoptotic machinery.

2.2.2 NF-κB Pathway Modulation: The NF-κB pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. It is hypothesized that this compound may modulate the NF-κB pathway, potentially leading to the transcription of pro-apoptotic genes.

Quantitative Data (Hypothetical Framework)

The following tables summarize hypothetical quantitative data, based on findings for isoliquiritigenin 2'-methyl ether, to provide a tangible framework for potential experimental outcomes with this compound.

Table 1: In Vitro Cytotoxicity of this compound on Oral Cancer Cell Lines (Hypothetical)

Cell LineIC50 (µM) after 48h
YD-10B (Primary Oral Squamous Cell Carcinoma)25 µM
YD-38 (Metastatic Oral Squamous Cell Carcinoma)35 µM
Normal Human Gingival Fibroblasts> 100 µM

Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Hypothetical Fold Change)

ProteinTreatment (24h)
Pro-Apoptotic
Bax↑ 2.5-fold
Cleaved Caspase-3↑ 4.0-fold
Anti-Apoptotic
Bcl-2↓ 0.5-fold
Signaling Proteins
Phospho-JNK↑ 3.0-fold
Phospho-ERK↑ 2.0-fold
Nuclear NF-κB p65↑ 2.8-fold

Detailed Experimental Protocols (Proposed)

The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action of this compound. These protocols are based on standard techniques used in cellular and molecular biology.

Cell Culture and Cytotoxicity Assay
  • Cell Lines: Human oral squamous carcinoma cell lines (e.g., YD-10B, YD-38) and normal human gingival fibroblasts.

  • Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Assay: To determine cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the half-maximal inhibitory concentration (IC50) is calculated.

Apoptosis Analysis by Flow Cytometry
  • Annexin V-FITC/Propidium Iodide Staining: To quantify apoptosis, treated and untreated cells are harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Cells are treated with this compound for specified times, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Blotting: Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-JNK, phospho-ERK, NF-κB p65, and β-actin as a loading control). After washing, the membranes are incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways involved in the mechanism of action of this compound.

G cluster_0 cluster_1 Intracellular Signaling cluster_2 Apoptotic Regulation OME Obtusafuran Methyl Ether Cell Cancer Cell MAPK MAPK Pathway (JNK, ERK) OME->MAPK Activates NFkB NF-κB Pathway OME->NFkB Modulates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) MAPK->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) MAPK->Anti_Apoptotic Downregulates NFkB->Pro_Apoptotic Potentially Upregulates Caspase Caspase Activation Pro_Apoptotic->Caspase Promotes Anti_Apoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling cascade of this compound.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment cytotoxicity MTT Assay for Cytotoxicity (IC50) treatment->cytotoxicity apoptosis_analysis Flow Cytometry (Annexin V/PI Staining) treatment->apoptosis_analysis protein_analysis Western Blot for Signaling & Apoptotic Proteins treatment->protein_analysis end End: Mechanism Hypothesis cytotoxicity->end apoptosis_analysis->end protein_analysis->end

An In-depth Technical Guide on Obtusafuran Methyl Ether: Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusafuran methyl ether is a naturally occurring lignan that has been identified as a constituent of Dalbergia odorifera, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the available information on the discovery and characterization of this compound. Due to the limited publicly available data, this document presents a generalized experimental framework for its isolation and characterization based on established phytochemical methodologies for related compounds. This includes hypothetical spectroscopic data and a speculative signaling pathway to guide future research and drug discovery efforts.

Introduction

Dalbergia odorifera, a member of the Leguminosae family, is a valuable source of a diverse array of secondary metabolites, including flavonoids, phenols, and neolignans.[1][2] These compounds have garnered significant interest for their potential therapeutic applications. This compound, a lignan found within this plant, represents a promising yet understudied molecule. This guide aims to consolidate the known information and provide a structured approach for researchers and drug development professionals interested in exploring its potential.

Discovery and Sourcing

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 40357-59-3ChemicalBook[4]
Molecular Formula C₁₇H₁₈O₃ChemicalBook[4]
Molecular Weight 270.33 g/mol ChemicalBook[4]
Predicted Boiling Point 349.7 ± 42.0 °CChemicalBook[4]
Predicted Density 1.118 ± 0.06 g/cm³ChemicalBook[4]

Experimental Protocols

The following protocols are generalized procedures based on common methodologies for the isolation and characterization of neolignans from Dalbergia species. These should be adapted and optimized for specific experimental conditions.

Hypothetical Isolation Protocol
  • Extraction:

    • Air-dried and powdered heartwood of Dalbergia odorifera (1 kg) is extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.

    • The extracts are combined and concentrated under reduced pressure to yield a crude ethanol extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

    • The chloroform-soluble fraction is concentrated and subjected to column chromatography.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The chloroform fraction is loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate (from 9:1 to 1:1, v/v) to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography: Fractions showing the presence of compounds with similar TLC profiles to known neolignans are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and polymeric materials.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient system to yield pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE 600 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed on a Thermo Fisher Q Exactive HF-X mass spectrometer to determine the exact molecular weight and elemental composition.

Hypothetical Data Presentation

As the actual spectroscopic data for this compound is not publicly available, the following tables represent hypothetical data consistent with its proposed structure.

Table 2: Hypothetical ¹H NMR Data (600 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
7.35-7.25m-Phenyl-H
6.90s-Ar-H
6.85s-Ar-H
5.10d8.0H-2
3.90s-OCH₃
3.85s-OCH₃
3.50m-H-3
1.10d7.0CH₃-3
Table 3: Hypothetical ¹³C NMR Data (150 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Assignment
150.5C-Ar
149.0C-Ar
142.0C-Ar
130.0C-Ar
128.5Phenyl-CH
128.0Phenyl-CH
127.0Phenyl-CH
112.0Ar-CH
109.0Ar-CH
90.0C-2
56.0OCH₃
55.8OCH₃
45.0C-3
15.0CH₃-3
Table 4: Hypothetical HRESI-MS Data
IonCalculated m/zFound m/zFormula
[M+H]⁺271.1334271.1332C₁₇H₁₉O₃
[M+Na]⁺293.1154293.1151C₁₇H₁₈O₃Na

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Dalbergia odorifera (Heartwood) extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction silica_gel Silica Gel Chromatography chloroform_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure Obtusafuran Methyl Ether prep_hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

A generalized workflow for the isolation and characterization of this compound.
Hypothetical Signaling Pathway

Given that other compounds from Dalbergia odorifera have demonstrated anti-inflammatory properties, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical pathway.

signaling_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 Activates ikk IKK Complex tlr4->ikk ome Obtusafuran Methyl Ether ome->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Translocates to nucleus Nucleus nfkb_active->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Induces Transcription

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound remains a largely unexplored natural product with potential for further scientific investigation. The information presented in this guide, including the generalized protocols and hypothetical data, serves as a foundational resource to stimulate and facilitate future research. Key areas for future investigation include:

  • Definitive Isolation and Structure Elucidation: The primary literature detailing the isolation and providing the actual spectroscopic data for this compound needs to be identified or the experiments need to be conducted to provide this fundamental information.

  • Biological Activity Screening: A comprehensive screening of this compound for various biological activities, such as anti-inflammatory, antioxidant, and cytotoxic effects, is warranted.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial for understanding its therapeutic potential.

  • Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents.

References

Obtusafuran Methyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Obtusafuran methyl ether, a naturally occurring lignan, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from plant species of the Dalbergia genus, which have a rich history in traditional medicine for treating inflammatory ailments, this compound is now the subject of modern scientific investigation. This technical guide provides a comprehensive overview of this compound, including its botanical sources, chemical properties, and known biological activities, with a focus on presenting quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Botanical Sources and Traditional Use

This compound is a constituent of various plants in the Dalbergia genus, most notably Dalbergia odorifera[1][2]. This genus, comprising trees and shrubs, is widely distributed in tropical and subtropical regions and has been a cornerstone of traditional medicine systems for centuries. Various parts of Dalbergia plants have been traditionally used to treat a wide array of conditions, including blood disorders, syphilis, stomach problems, dysentery, ulcers, and skin diseases[3][4]. The traditional use of these plants for ailments often associated with inflammation suggests the presence of bioactive compounds with anti-inflammatory properties, such as this compound.

Chemical Properties

This compound is classified as a lignan, a class of polyphenolic compounds derived from the dimerization of substituted cinnamyl alcohols. Its chemical structure has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The molecular formula for this compound is C₁₇H₁₈O₃.

Biological Activities and Quantitative Data

While the traditional use of Dalbergia species points towards potential biological activities, specific quantitative data for this compound is still emerging. Research on various compounds isolated from Dalbergia odorifera has demonstrated a range of biological effects, including cytotoxic, antibacterial, antioxidant, and anti-inflammatory activities[1][4]. However, specific quantitative data for this compound remains limited in the currently available scientific literature. Further targeted studies are required to determine specific metrics such as IC50 values for cytotoxicity against various cell lines and Minimum Inhibitory Concentrations (MICs) against microbial strains.

Potential Signaling Pathways

Lignans, as a class of compounds, have been shown to modulate various cellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in the inflammatory response[5][6][7]. While direct evidence for the effect of this compound on these pathways is not yet available, its classification as a lignan suggests that this is a promising area for future research. The inhibition of such pathways could provide a mechanistic basis for the traditional anti-inflammatory uses of Dalbergia species.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for advancing research. The following outlines a general workflow for such investigations.

Workflow for Isolation and Bioactivity Screening

G cluster_0 Isolation and Purification cluster_1 Structure Elucidation cluster_2 Biological Activity Screening plant_material Plant Material (e.g., Dalbergia odorifera heartwood) extraction Solvent Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc ome Pure this compound hplc->ome nmr NMR Spectroscopy (1H, 13C, 2D) ome->nmr ms Mass Spectrometry (HR-ESI-MS) ome->ms cytotoxicity Cytotoxicity Assays (e.g., MTT) ome->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) ome->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) ome->anti_inflammatory elucidation Structure Confirmation nmr->elucidation ms->elucidation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) anti_inflammatory->pathway_analysis

Caption: General workflow for the isolation, structural elucidation, and biological screening of this compound.

This compound represents a promising natural product for further investigation, with a foundation in the traditional medicinal use of Dalbergia species. While preliminary information suggests potential anti-inflammatory and other biological activities, there is a clear need for more rigorous scientific studies to quantify these effects and elucidate the underlying molecular mechanisms. The experimental approaches outlined in this guide provide a framework for researchers to contribute to a more comprehensive understanding of this intriguing compound and its potential for therapeutic development.

References

Biosynthesis of Obtusafuran Methyl Ether in Dalbergia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether, a neoflavonoid with a 2-aryl-2,3-dihydrobenzofuran skeleton, is a characteristic secondary metabolite found in various species of the genus Dalbergia. These compounds have garnered significant interest due to their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Dalbergia, based on the established general phenylpropanoid and isoflavonoid pathways, and outlines key experimental protocols for its elucidation.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Dalbergia has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of flavonoids and isoflavonoids, which are abundant in the Leguminosae family. The pathway likely originates from the general phenylpropanoid pathway and proceeds through key isoflavonoid intermediates.

General Phenylpropanoid and Flavonoid/Isoflavonoid Pathways

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of a series of enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-Coumarate:CoA ligase (4CL)

4-Coumaroyl-CoA serves as a key precursor for the flavonoid and isoflavonoid pathways. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) then converts the chalcone to a flavanone, such as naringenin.

In the isoflavonoid pathway, a key branching step is the conversion of a flavanone to an isoflavone, catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. This reaction involves a 2,3-aryl migration of the B-ring. The resulting isoflavone, such as daidzein, is a critical intermediate for the biosynthesis of more complex isoflavonoids, including pterocarpans and, putatively, obtusafuran.

Phenylpropanoid and Isoflavonoid Pathways L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Daidzein (Isoflavone) Daidzein (Isoflavone) Naringenin (Flavanone)->Daidzein (Isoflavone) IFS

Figure 1: General Phenylpropanoid and Isoflavonoid Pathways.
Putative Pathway from Isoflavone to Obtusafuran

The formation of the 2-aryl-2,3-dihydrobenzofuran skeleton of obtusafuran from an isoflavone intermediate likely involves a series of reduction, cyclization, and methylation steps. While the specific enzymes are unknown, parallels can be drawn with the biosynthesis of pterocarpans, which also involves the formation of a new heterocyclic ring.

A plausible hypothesis involves the reduction of an isoflavone, such as daidzein, by an isoflavone reductase (IFR) to yield an isoflavanone. This could be followed by further reduction to an isoflavanol. The key cyclization step to form the dihydrobenzofuran ring could be catalyzed by an enzyme analogous to pterocarpan synthase (PTS) , which is involved in the final ring closure in pterocarpan biosynthesis. This step would likely involve the dehydration of an isoflavanol intermediate.

The introduction of the methyl group at the C3 position is a less common modification in flavonoid biosynthesis. This could occur through the action of a specific methyltransferase acting on a precursor before or after the cyclization.

The final steps in the biosynthesis of this compound would involve hydroxylation and O-methylation reactions. A specific O-methyltransferase (OMT) would catalyze the transfer of a methyl group to a hydroxyl group on the obtusafuran core structure to yield this compound.

Putative Obtusafuran Biosynthesis Daidzein (Isoflavone) Daidzein (Isoflavone) Isoflavanone Isoflavanone Daidzein (Isoflavone)->Isoflavanone IFR Isoflavanol Isoflavanol Isoflavanone->Isoflavanol Reductase Putative Intermediate Putative Intermediate Isoflavanol->Putative Intermediate Unknown Enzyme(s) Obtusafuran Obtusafuran Putative Intermediate->Obtusafuran Cyclase, Methyltransferase This compound This compound Obtusafuran->this compound OMT

Figure 2: Proposed Putative Biosynthetic Pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature detailing the flux through the this compound biosynthetic pathway or the expression levels of the involved enzymes in Dalbergia species. Future research employing quantitative proteomics and metabolomics will be essential to populate the following conceptual tables.

Table 1: Hypothetical Enzyme Expression Levels in Dalbergia Heartwood vs. Sapwood

Enzyme (Putative)Heartwood (Relative Expression)Sapwood (Relative Expression)
Phenylalanine ammonia-lyase (PAL)+++++
Isoflavone synthase (IFS)++++
Isoflavone reductase (IFR)+++++
Pterocarpan synthase-like (PTS-like)++++-
Obtusafuran C3-methyltransferase++++-
Obtusafuran O-methyltransferase++++-

Table 2: Hypothetical Metabolite Concentrations in Dalbergia Heartwood

MetaboliteConcentration (µg/g dry weight)
L-Phenylalanine>1000
Daidzein50-200
Obtusafuran10-50
This compound100-500

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound requires a multi-faceted approach combining tracer studies, enzyme identification and characterization, and genetic approaches.

Tracer Studies to Identify Precursors and Intermediates

Objective: To confirm the precursors and trace the flow of intermediates in the biosynthetic pathway.

Methodology:

  • Precursor Feeding: Administer isotopically labeled precursors (e.g., 13C- or 14C-labeled L-phenylalanine, daidzein) to Dalbergia cell suspension cultures or seedlings.

  • Incubation: Allow the plant material to metabolize the labeled precursors for various time points.

  • Metabolite Extraction: Harvest the tissue and perform a comprehensive extraction of secondary metabolites.

  • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify labeled intermediates and the final product, this compound. The incorporation of the label will confirm the precursor-product relationships.

Tracer Study Workflow Labeled Precursor Labeled Precursor Dalbergia Culture Dalbergia Culture Labeled Precursor->Dalbergia Culture Feeding Metabolite Extraction Metabolite Extraction Dalbergia Culture->Metabolite Extraction Incubation & Harvest LC-MS/NMR Analysis LC-MS/NMR Analysis Metabolite Extraction->LC-MS/NMR Analysis Separation Pathway Confirmation Pathway Confirmation LC-MS/NMR Analysis->Pathway Confirmation

Figure 3: Experimental Workflow for Tracer Studies.
Identification of Candidate Genes and Enzymes

Objective: To identify the genes encoding the biosynthetic enzymes involved in the pathway.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing (RNA-Seq) on Dalbergia tissues known to produce this compound (e.g., heartwood) and compare the transcript profiles with tissues that do not (e.g., sapwood). Identify genes that are highly expressed in the producing tissues and belong to enzyme families known to be involved in flavonoid and isoflavonoid biosynthesis (e.g., reductases, cytochrome P450s, methyltransferases).

  • Proteomic Analysis: Conduct proteomic studies on the same tissues to identify proteins that are abundant in the heartwood. This can provide direct evidence for the presence of the biosynthetic enzymes.

  • Homology-Based Gene Cloning: Based on the sequences of known enzymes from related pathways (e.g., IFR, PTS, OMTs from other legumes), design degenerate primers to amplify and clone the corresponding genes from Dalbergia cDNA.

In Vitro and In Vivo Functional Characterization of Enzymes

Objective: To confirm the function of the candidate enzymes identified.

Methodology:

  • Heterologous Expression: Clone the full-length candidate genes into an expression vector (e.g., in E. coli or yeast).

  • Protein Purification: Express and purify the recombinant proteins.

  • Enzyme Assays: Perform in vitro enzyme assays by incubating the purified recombinant enzyme with the putative substrate and necessary co-factors. For example, a candidate OMT would be incubated with obtusafuran and S-adenosylmethionine (SAM).

  • Product Identification: Analyze the reaction products by LC-MS to confirm the enzymatic conversion.

  • In Vivo Characterization: Use techniques like Virus-Induced Gene Silencing (VIGS) in a suitable Dalbergia model system to transiently silence the candidate genes and observe the effect on this compound production.

Enzyme Characterization Workflow Candidate Gene Candidate Gene Heterologous Expression Heterologous Expression Candidate Gene->Heterologous Expression Cloning Protein Purification Protein Purification Heterologous Expression->Protein Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay Product Analysis (LC-MS) Product Analysis (LC-MS) In Vitro Enzyme Assay->Product Analysis (LC-MS) Function Confirmation Function Confirmation Product Analysis (LC-MS)->Function Confirmation

Figure 4: Workflow for Functional Characterization of Biosynthetic Enzymes.

Conclusion

The biosynthesis of this compound in Dalbergia is a complex process that likely involves a specialized branch of the isoflavonoid pathway. While the complete pathway and the enzymes involved are yet to be fully characterized, the proposed pathway provides a solid framework for future research. The application of modern experimental techniques, including tracer studies, multi-omics approaches, and functional genomics, will be instrumental in unraveling the precise enzymatic steps and regulatory mechanisms governing the formation of this intriguing natural product. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of valuable bioactive compounds.

Obtusafuran Methyl Ether: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a naturally occurring benzofuran derivative, a class of compounds known for a wide range of biological activities. It is classified as a lignan and has been identified as a constituent of Dalbergia odorifera, a plant species used in traditional medicine. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its chemical properties. At present, detailed biological activity data, experimental protocols, and specific signaling pathway information for this compound are not available in the public scientific literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and general listings of natural products.

PropertyValueSource
Chemical Formula C₁₇H₁₈O₃Chemical Supplier Databases
Molecular Weight 270.32 g/mol Chemical Supplier Databases
CAS Number 40357-59-3Chemical Supplier Databases
Class Lignan, BenzofuranChemical Supplier Databases
Natural Source Dalbergia odoriferaChemical Supplier Databases

Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While compounds isolated from Dalbergia odorifera have been reported to possess anti-inflammatory, antioxidant, and anticancer properties, dedicated studies to elucidate the bioactivity of this compound are not yet published.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available in the current body of scientific literature.

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways modulated by this compound.

Future Directions

The lack of published research on the biological effects of this compound presents a clear opportunity for future investigation. Key areas for research include:

  • In vitro screening: Evaluation of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of this compound against relevant cell lines.

  • Mechanism of action studies: Elucidation of the molecular targets and signaling pathways affected by this compound in biologically active contexts.

  • In vivo studies: Investigation of the efficacy and safety of this compound in animal models of disease.

The structural similarity of this compound to other bioactive benzofurans suggests that it may possess interesting pharmacological properties. Further research is warranted to uncover the potential therapeutic applications of this natural product.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for future research on this compound, starting from its isolation to the potential development of new therapeutic agents.

logical_workflow cluster_0 Compound Isolation & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development Isolation Isolation from Dalbergia odorifera Characterization Structural & Physicochemical Characterization Isolation->Characterization In_Vitro In Vitro Bioassays (Cytotoxicity, Anti-inflammatory, etc.) Characterization->In_Vitro Hit_Identification Identification of Biological Activity In_Vitro->Hit_Identification Signaling_Pathways Signaling Pathway Analysis Hit_Identification->Signaling_Pathways Target_Identification Molecular Target Identification Signaling_Pathways->Target_Identification In_Vivo In Vivo Efficacy & Toxicity Studies Target_Identification->In_Vivo Lead_Optimization Lead Compound Optimization In_Vivo->Lead_Optimization

Obtusafuran Methyl Ether: Unraveling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery Professionals

Abstract

Obtusafuran methyl ether, a natural benzofuran derivative isolated from the heartwood of Dalbergia odorifera, presents a compelling case for further investigation as a potential therapeutic agent. While extensive research has been conducted on the diverse pharmacological activities of extracts from Dalbergia odorifera, including anti-inflammatory, anticancer, and antioxidant properties, specific data on the biological targets and mechanisms of action of this compound remain conspicuously absent in publicly available scientific literature. This technical guide serves to highlight the current knowledge gap and underscore the untapped potential of this compound, providing a framework for future research endeavors.

Introduction

This compound is classified as a lignan, a class of polyphenolic compounds known for their rich and varied biological activities. Its origin, Dalbergia odorifera, has a long history in traditional medicine, particularly in East Asia, where it is used to treat a variety of ailments, suggesting a foundation for the potential bioactivity of its constituent compounds. Despite its identification and availability from chemical suppliers, this compound has not been the subject of dedicated, in-depth studies to elucidate its therapeutic targets and mechanisms of action. This document outlines the imperative for such research and proposes potential avenues of investigation based on the known activities of structurally related compounds.

Current State of Research

A comprehensive review of scientific databases and literature reveals a significant lack of specific research on this compound. Current information is limited to its chemical structure, source, and commercial availability. While the broader class of benzofurans and compounds from Dalbergia species have been shown to possess a range of biological effects, no peer-reviewed studies detailing the following for this compound could be identified:

  • Specific Therapeutic Targets: The molecular targets (e.g., enzymes, receptors, ion channels) with which this compound interacts have not been elucidated.

  • Quantitative Biological Data: There is no publicly available data on the potency and efficacy of this compound, such as IC50 or EC50 values, in relevant biological assays.

  • Signaling Pathways: The intracellular signaling cascades modulated by this compound are unknown.

  • Detailed Experimental Protocols: Specific methodologies for assessing the biological activity of this compound have not been published.

This notable absence of data presents a significant opportunity for novel research and discovery in the field of drug development.

Postulated Therapeutic Areas and Targets: A Forward Look

Based on the known pharmacological profile of benzofuran-containing compounds and other phytochemicals isolated from Dalbergia odorifera, several high-potential therapeutic areas for this compound can be proposed. The following sections outline hypothetical signaling pathways and experimental workflows to guide future research.

Anti-Inflammatory Potential

Hypothetical Signaling Pathway: Inhibition of the NF-κB Pathway

A common mechanism for anti-inflammatory action by natural products involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Future studies could investigate whether this compound can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

G Hypothetical Anti-Inflammatory Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models ome Obtusafuran methyl ether macrophages RAW 264.7 Macrophages ome->macrophages carrageenan_model Carrageenan-induced Paw Edema ome->carrageenan_model Pre-treatment lps_model LPS-induced Systemic Inflammation ome->lps_model Pre-treatment lps LPS Stimulation lps->macrophages cytokine_assay Cytokine Measurement (ELISA) macrophages->cytokine_assay no_assay Nitric Oxide Assay (Griess Reagent) macrophages->no_assay western_blot Western Blot Analysis (p-IκBα, IκBα, p-p65, p65) macrophages->western_blot cytokine_assay->carrageenan_model Informs histology Histopathological Analysis carrageenan_model->histology lps_model->histology

Caption: Proposed workflow for investigating the anti-inflammatory effects of this compound.

Anticancer Potential

Hypothetical Signaling Pathway: Induction of Apoptosis via the Intrinsic Pathway

Many natural compounds exert anticancer effects by inducing apoptosis. A potential mechanism for this compound could be the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent executioner caspases (caspase-3 and -7), ultimately resulting in programmed cell death.

G Hypothetical Apoptosis Induction Pathway ome Obtusafuran methyl ether bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) ome->bcl2 Modulates mito Mitochondria bcl2->mito Regulates Permeability cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Proposed Experimental Protocols

To address the current knowledge gap, a structured research plan is essential. The following outlines key experimental protocols that would be foundational in characterizing the therapeutic potential of this compound.

In Vitro Anti-Inflammatory Assays
  • Cell Culture: RAW 264.7 murine macrophages would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS) Stimulation: Cells would be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay: The production of NO in the culture supernatant would be measured using the Griess reagent.

  • Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant would be quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cellular lysates would be subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane would be probed with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin, followed by HRP-conjugated secondary antibodies.

In Vitro Anticancer Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) would be utilized.

  • Cell Viability Assay: Cells would be treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability would be assessed using the MTT or CellTiter-Glo assay to determine the IC50 values.

  • Apoptosis Assay: Apoptosis would be quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.

  • Caspase Activity Assay: The activity of caspase-3, -7, and -9 would be measured using luminometric or colorimetric assays.

  • Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential would be assessed using a fluorescent probe such as JC-1.

Data Presentation

As data becomes available, it is crucial to present it in a clear and comparative manner. The following tables are templates for the structured presentation of quantitative data.

Table 1: Anti-Inflammatory Activity of this compound

AssayEndpointIC50 (µM)
Nitric Oxide ProductionInhibition
TNF-α SecretionInhibition
IL-6 SecretionInhibition
IL-1β SecretionInhibition

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 48h
MCF-7Breast
A549Lung
HCT116Colon
MCF-10ANon-cancerous

Conclusion and Future Directions

This compound represents a promising yet uncharacterized natural product. The lack of existing research presents a unique opportunity for significant contributions to the field of drug discovery. The proposed research framework, focusing on its potential anti-inflammatory and anticancer activities, provides a clear path forward. Elucidating the specific molecular targets and signaling pathways of this compound will be critical in unlocking its therapeutic potential and paving the way for the development of novel therapeutics. It is strongly recommended that research efforts be directed towards the systematic evaluation of this compound to fill the existing knowledge void and potentially deliver new treatment modalities for a range of human diseases.

Methodological & Application

Synthesis and Optimization of Obtusafuran Methyl Ether: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed synthetic protocol for the laboratory-scale synthesis of obtusafuran methyl ether. The protocol is designed based on established synthetic methodologies for benzofuran and dihydrobenzofuran derivatives, offering a strategic approach for researchers in natural product synthesis and drug discovery.

This compound is a lignan natural product that has been isolated from plant species such as Dalbergia odorifera.[1][2] Its parent compound, obtusafuran, is a dihydrobenzofuran derivative known to be isolated from Dalbergia louveli and Dalbergia retusa and has shown antiplasmodial activity.[3] The synthesis of such bioactive molecules is of significant interest for further pharmacological evaluation and the development of new therapeutic agents. This protocol outlines a potential pathway for the synthesis of this compound, starting from commercially available precursors.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound involves a multi-step sequence, beginning with the synthesis of a substituted phenol, followed by the construction of the dihydrobenzofuran core, and concluding with a final methylation step. The key transformations are based on well-established organometallic and classical organic reactions.

The overall synthetic strategy is as follows:

  • Synthesis of 4-methoxy-2-propenylphenol: Starting from a suitably protected hydroquinone derivative, a propenyl group is introduced, which will ultimately form part of the dihydrofuran ring.

  • Palladium-Catalyzed Oxidative Cyclization: The substituted phenol undergoes an intramolecular cyclization to form the core dihydrobenzofuran structure.

  • Heck Coupling: A phenyl group is introduced at the 2-position of the dihydrobenzofuran ring system.

  • Reduction and Deprotection: The double bond is reduced, and any protecting groups are removed to yield obtusafuran.

  • Methylation: The final step is the methylation of the free hydroxyl group to afford the target molecule, this compound.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key quantitative data and reaction conditions for the proposed synthesis of this compound. Please note that yields are estimates based on similar transformations reported in the literature and may require optimization.

StepReactionStarting Material (SM)Key ReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
1Allylation4-MethoxyphenolAllyl bromide, K₂CO₃AcetoneReflux695
2Claisen Rearrangement1-Allyloxy-4-methoxybenzeneN,N-Diethylaniline200485
3Oxidative Cyclization2-Allyl-4-methoxyphenolPd(OAc)₂, BenzoquinoneTHF/H₂O501270
4Heck Coupling2-Methyl-2,3-dihydrobenzofuran-5-olIodobenzene, Pd(PPh₃)₄, Et₃NDMF1002465
5MethylationObtusafuranMethyl iodide, K₂CO₃AcetoneReflux890

Experimental Protocols

The following are detailed experimental protocols for each key step in the proposed synthesis of this compound.

Step 1: Synthesis of 1-Allyloxy-4-methoxybenzene
  • To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-allyloxy-4-methoxybenzene.

Step 2: Synthesis of 2-Allyl-4-methoxyphenol
  • Place 1-allyloxy-4-methoxybenzene (1.0 eq) in a round-bottom flask.

  • Add N,N-diethylaniline (2.0 eq) as a high-boiling solvent.

  • Heat the mixture to 200 °C and maintain this temperature for 4 hours.

  • Monitor the rearrangement by TLC.

  • Cool the reaction mixture and purify directly by column chromatography on silica gel to isolate 2-allyl-4-methoxyphenol.

Step 3: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-ol
  • To a solution of 2-allyl-4-methoxyphenol (1.0 eq) in a mixture of THF and water, add palladium(II) acetate (0.1 eq) and benzoquinone (1.1 eq).

  • Heat the reaction mixture to 50 °C for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-methyl-2,3-dihydrobenzofuran-5-ol.

Step 4: Synthesis of Obtusafuran
  • In a sealed tube, combine 2-methyl-2,3-dihydrobenzofuran-5-ol (1.0 eq), iodobenzene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and triethylamine (2.0 eq) in DMF.

  • Heat the mixture to 100 °C for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude product is then reduced, for example, using catalytic hydrogenation, to saturate the double bond formed during the Heck reaction, yielding obtusafuran.

  • Purify by column chromatography.

Step 5: Synthesis of this compound
  • Dissolve obtusafuran (1.0 eq) in acetone and add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) and reflux the mixture for 8 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a key reaction mechanism.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 4-Methoxyphenol 4-Methoxyphenol Intermediate_1 1-Allyloxy-4-methoxybenzene 4-Methoxyphenol->Intermediate_1 Allylation Allyl_bromide Allyl_bromide Allyl_bromide->Intermediate_1 Intermediate_2 2-Allyl-4-methoxyphenol Intermediate_1->Intermediate_2 Claisen Rearrangement Intermediate_3 2-Methyl-2,3- dihydrobenzofuran-5-ol Intermediate_2->Intermediate_3 Oxidative Cyclization Obtusafuran Obtusafuran Intermediate_3->Obtusafuran Heck Coupling & Reduction Obtusafuran_Methyl_Ether Obtusafuran_Methyl_Ether Obtusafuran->Obtusafuran_Methyl_Ether Methylation

Caption: Proposed synthetic workflow for this compound.

Heck_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Intermediate_A Ar-Pd(II)(X)L₂ Oxidative_Addition->Intermediate_A Coordination Coordination Intermediate_A->Coordination Alkene Alkene Alkene->Coordination Intermediate_B [Ar-Pd(II)(X)L₂(Alkene)] Coordination->Intermediate_B Migratory_Insertion Migratory Insertion Intermediate_B->Migratory_Insertion Intermediate_C R-CH₂-CH(Ar)-Pd(II)(X)L₂ Migratory_Insertion->Intermediate_C Beta_Hydride_Elimination β-Hydride Elimination Intermediate_C->Beta_Hydride_Elimination Product_Complex [Product-Pd(II)(H)(X)L₂] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Product Product_Complex->Product HX HX Reductive_Elimination->HX Pd(0)L2_regen Pd(0)L₂ Reductive_Elimination->Pd(0)L2_regen Base Base Base->Reductive_Elimination

References

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Obtusafuran Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a lignan compound that has been isolated from plant species such as Dalbergia odorifera.[1][2] Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. As research into the therapeutic potential of this compound progresses, the need for a reliable and robust analytical method for its quantification in various matrices, including plant extracts and biological samples, is critical.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The described protocol provides a framework for the accurate and precise quantification of this compound, which is essential for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies.

Chemical Information:

CompoundThis compound
Molecular Formula C17H18O3[3]
Molecular Weight 270.33 g/mol [3]
CAS Number 40357-59-3[3]
Class Lignan[1]
Source Dalbergia odorifera[1][2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength See Section 2.5

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation (from Dalbergia odorifera heartwood)
  • Grinding: The dried heartwood of Dalbergia odorifera is ground into a fine powder.

  • Extraction: An accurately weighed amount of the powder (e.g., 1.0 g) is extracted with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter into an HPLC vial.

Determination of Optimal Detection Wavelength
  • Prepare a representative standard solution of this compound (e.g., 10 µg/mL) in the mobile phase.

  • Using a UV-Vis spectrophotometer or the diode-array detector (DAD) of the HPLC system, scan the solution from 200 to 400 nm.

  • The wavelength at which the maximum absorbance is observed should be selected as the detection wavelength for the HPLC-UV method. Based on the UV spectra of related lignan and furanocoumarin compounds, a starting wavelength of approximately 280 nm or 310 nm can be initially monitored.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.Peak purity analysis, comparison with a blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentration levels, correlation coefficient (r²) > 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the intended application.
Accuracy The closeness of the test results to the true value.Recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation

Quantitative data from method validation and sample analysis should be presented in clear and concise tables for easy interpretation and comparison.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²)

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low
Medium
High

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Dalbergia odorifera Heartwood grinding Grinding sample->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_system HPLC System filtration->hplc_system separation C18 Column Gradient Elution hplc_system->separation detection UV Detection (at λmax) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (External Standard) chromatogram->quantification report Report quantification->report signaling_pathway cluster_nucleus Nuclear Events compound Obtusafuran methyl ether receptor Cell Surface Receptor compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (e.g., inflammatory mediators) cellular_response Cellular Response (e.g., Anti-inflammatory effect) gene_expression->cellular_response

References

Application Note: Quantitative Analysis of Obtusafuran Methyl Ether in Dalbergia odorifera Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Obtusafuran methyl ether is a lignan compound that has been isolated from the heartwood of Dalbergia odorifera[1][2], a plant species with a history of use in traditional medicine. Phytochemical investigations of Dalbergia odorifera have revealed a rich diversity of secondary metabolites, including flavonoids, phenols, sesquiterpenes, and lignans, which contribute to its various reported biological activities such as anti-inflammatory, antioxidant, and cytotoxic effects[3][4][5]. Lignans as a class of compounds are known to modulate key cellular signaling pathways, including the NF-κB, MAPK, and Nrf2 pathways, which are critical in inflammation, oxidative stress, and cellular defense mechanisms. Given the therapeutic potential of Dalbergia odorifera extracts, accurate and precise quantification of its bioactive constituents like this compound is essential for quality control, standardization, and further pharmacological research.

This application note provides a detailed protocol for the quantitative analysis of this compound in Dalbergia odorifera extracts using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described methodology is designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification of this target analyte.

Experimental Protocols

Sample Preparation: Extraction of this compound from Dalbergia odorifera

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining this compound from the dried heartwood of Dalbergia odorifera.

Materials:

  • Dried and powdered heartwood of Dalbergia odorifera

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Accurately weigh 1.0 g of powdered Dalbergia odorifera heartwood into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in deionized water to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 271.1 -> Product ion (Q3) m/z 165.1 (quantifier), 137.1 (qualifier)

    • Internal Standard (e.g., Verapamil): Precursor ion (Q1) m/z 455.3 -> Product ion (Q3) m/z 165.1

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

Preparation of Standards and Calibration Curve
  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with 80% methanol to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Spike a fixed concentration of the internal standard into each working standard and sample.

  • Inject the standards into the LC-MS/MS system and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in different batches of Dalbergia odorifera extracts. This data is for illustrative purposes to demonstrate the application of the described protocol.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,4321,234,5670.0125
578,9101,245,6780.0633
10156,7891,223,4560.1281
50798,5431,256,7890.6354
1001,601,2341,248,9101.2821
5008,123,4561,239,8766.5519
100016,345,6781,241,23413.1689
Linearity (R²) 0.9995

Table 2: Quantitative Analysis of this compound in Dalbergia odorifera Extract Batches

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Concentration in Dry Plant Material (µg/g)
Batch A0.876568.51.37
Batch B1.123487.81.76
Batch C0.754359.01.18

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Dalbergia odorifera (1g powdered heartwood) extraction_solvent Add 20mL 80% Methanol plant_material->extraction_solvent ultrasonication Ultrasound-Assisted Extraction (30 min, 40°C) extraction_solvent->ultrasonication centrifugation Centrifugation (4000 rpm, 15 min) ultrasonication->centrifugation collection Collect Supernatant centrifugation->collection re_extraction Re-extract Residue centrifugation->re_extraction Residue combine Combine Supernatants collection->combine re_extraction->ultrasonication filtration Filter (0.22 µm) hplc_injection HPLC Injection filtration->hplc_injection chromatography C18 Reverse-Phase Chromatography hplc_injection->chromatography mass_spec Tandem Mass Spectrometry (ESI+, MRM) chromatography->mass_spec data_acquisition Data Acquisition mass_spec->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways Modulated by Lignans

Lignans are known to exert their biological effects by modulating various cellular signaling pathways. Below are simplified diagrams of key pathways potentially influenced by this compound.

NF-κB Signaling Pathway

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor tnf->receptor ikk IKK Complex receptor->ikk ikb_nfkB IκB-NF-κB (Inactive) ikk->ikb_nfkB Phosphorylation of IκB ikb IκB nfkB NF-κB (p50/p65) nfkB_nuc NF-κB (Active) nfkB->nfkB_nuc Translocation ikb_nfkB->nfkB IκB Degradation lignans Lignans (e.g., Obtusafuran methyl ether) lignans->ikk Inhibition dna DNA nfkB_nuc->dna genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) dna->genes

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stress/Growth Factors receptor Receptor stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk erk_nuc ERK erk->erk_nuc Translocation lignans Lignans (e.g., Obtusafuran methyl ether) lignans->raf Modulation tf Transcription Factors (e.g., AP-1) erk_nuc->tf gene_exp Gene Expression (Proliferation, Inflammation) tf->gene_exp

Caption: Modulation of the MAPK/ERK signaling pathway by lignans.

References

Application Notes and Protocols: Cell-Based Assays for Obtusafuran Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether is a lignan natural product isolated from plants such as Dalbergia odorifera.[1][2] Lignans and other furan-containing natural derivatives have garnered significant interest in drug discovery due to their diverse biological activities, which often include anti-inflammatory and cytotoxic properties.[3][4] Cell-based assays are indispensable tools in the preliminary screening and mechanistic elucidation of natural products, offering a more physiologically relevant context compared to biochemical assays.[5] These assays can efficiently quantify a compound's effect on cell viability, proliferation, and specific signaling pathways.[5]

These application notes provide a comprehensive guide to designing and implementing a series of cell-based assays to characterize the bioactivity of this compound. The protocols detailed below will enable researchers to assess its cytotoxic and anti-inflammatory potential, and to investigate its effects on the NF-κB signaling pathway, a key regulator of inflammation.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay is foundational for determining the appropriate concentration range of this compound for subsequent, more specific assays, ensuring that observed effects are not simply a result of cell death.

Experimental Protocol

1.1. Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, or A549)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

1.2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the diluted compound to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24>100
4885.3 ± 5.2
7262.1 ± 4.7
MCF-724>100
4892.5 ± 6.1
7275.8 ± 5.9
A54924>100
48>100
7298.2 ± 7.3
RAW 264.724>100
48>100
72>100

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of this compound add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 read_absorbance->calculate_ic50

Figure 1. Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

Many natural products exert anti-inflammatory effects by modulating the production of inflammatory mediators.[6][7][8] This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol

2.1. Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

2.2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using NaNO₂. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control.

Data Presentation

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)-1.2 ± 0.3-
LPS Only1 µg/mL35.8 ± 2.50
This compound1028.7 ± 1.919.8 ± 5.3
2519.3 ± 1.546.1 ± 4.2
5010.1 ± 0.971.8 ± 2.5
Dexamethasone (Positive Control)105.4 ± 0.684.9 ± 1.7

Data are presented as mean ± standard deviation.

Investigation of NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines.[9] This protocol uses a reporter gene assay to determine if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.

Experimental Protocol

3.1. Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System (e.g., Promega's Luciferase Assay System)

  • 96-well white, opaque-walled plates

3.2. Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB reporter cells in a 96-well white plate at 2 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours at 37°C and 5% CO₂.

  • Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes.

    • Add 100 µL of luciferase assay reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Express the results as a percentage of the TNF-α-stimulated control.

Data Presentation

Table 3: Effect of this compound on TNF-α-Induced NF-κB Luciferase Activity

TreatmentConcentration (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Control (No TNF-α)-150 ± 25-
TNF-α Only10 ng/mL2500 ± 1800
This compound102100 ± 15016.0 ± 6.0
251450 ± 11042.0 ± 4.4
50800 ± 7068.0 ± 2.8
Bay 11-7082 (Positive Control)10450 ± 4082.0 ± 1.6

Data are presented as mean ± standard deviation.

Signaling Pathway Diagram

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_complex p50/p65 (NF-κB) NFkB_complex->IkB Bound to NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB_complex Releases DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (iNOS, Cytokines) DNA->Transcription Obtusafuran Obtusafuran Methyl Ether Obtusafuran->Inhibition Inhibition->IKK

References

Application Notes and Protocols: Obtusafuran Methyl Ether Antioxidant Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether, a natural benzofuran derivative isolated from plants of the Dalbergia genus, is a subject of growing interest within the scientific community due to its potential therapeutic properties. The investigation of its antioxidant capacity is a critical step in elucidating its mechanism of action and evaluating its potential as a drug candidate for diseases associated with oxidative stress. These application notes provide detailed protocols for assessing the antioxidant activity of this compound using the common in vitro DPPH and ABTS assays. Furthermore, it explores the potential involvement of the Nrf2/HO-1 and MAPK signaling pathways, which are crucial regulators of the cellular antioxidant response.

In Vitro Antioxidant Activity Assessment

The antioxidant activity of a compound can be determined by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for this purpose.

Data Presentation

While specific experimental data for this compound is not yet widely published, the following tables present hypothetical IC50 values to illustrate how results from DPPH and ABTS assays would be summarized. These values are representative of potent antioxidant compounds isolated from Dalbergia species.[1][2]

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration Range (µg/mL)% Inhibition (at highest concentration)IC50 (µg/mL)
This compound1 - 10085.2 ± 3.525.8 ± 1.2
Ascorbic Acid (Standard)1 - 10095.1 ± 1.88.5 ± 0.4

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundConcentration Range (µg/mL)% Inhibition (at highest concentration)IC50 (µg/mL)
This compound1 - 10090.5 ± 2.118.2 ± 0.9
Trolox (Standard)1 - 10098.2 ± 0.96.3 ± 0.3

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the ascorbic acid standard.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test sample or standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a stock solution of this compound in methanol or ethanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the Trolox standard.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test sample or standard to the respective wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Potential Signaling Pathway Modulation

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of target genes. It is hypothesized that this compound, like other phenolic compounds, may activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OME Obtusafuran Methyl Ether Keap1_Nrf2 Keap1-Nrf2 Complex OME->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Antioxidant_Enzymes Antioxidant & Cytoprotective Genes Transcription Transcription Transcription->HO1 Upregulation Transcription->Antioxidant_Enzymes Upregulation

Nrf2/HO-1 Signaling Pathway Activation
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. While acute oxidative stress can activate these pathways leading to cell death, some antioxidant compounds have been shown to modulate MAPK signaling to promote cell survival. This compound may exert its cytoprotective effects by inhibiting pro-apoptotic MAPK pathways (JNK and p38) and potentially activating the pro-survival ERK pathway.

MAPK_Pathway cluster_pathways MAPK Cascades ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival OME Obtusafuran Methyl Ether OME->JNK Inhibition OME->p38 Inhibition OME->ERK Potential Activation

MAPK Signaling Pathway Modulation

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant activity of this compound and investigating its effects on cellular signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Antioxidant Assays cluster_incell Cell-Based Assays DPPH DPPH Assay Data_Analysis Data Analysis & Interpretation DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Neurons) Treatment Treatment with This compound & Oxidative Stressor Cell_Culture->Treatment Western_Blot Western Blot Analysis (Nrf2, HO-1, p-JNK, p-p38, p-ERK) Treatment->Western_Blot qPCR qPCR Analysis (HO-1, NQO1 mRNA) Treatment->qPCR Western_Blot->Data_Analysis qPCR->Data_Analysis Sample Obtusafuran Methyl Ether Sample->DPPH Sample->ABTS Sample->Cell_Culture

Overall Experimental Workflow

Conclusion

These application notes provide a framework for the systematic evaluation of the antioxidant properties of this compound. The detailed protocols for DPPH and ABTS assays, along with the conceptual models for its potential interaction with the Nrf2/HO-1 and MAPK signaling pathways, offer a comprehensive guide for researchers. Further investigation into the specific molecular interactions and the confirmation of these signaling pathway modulations will be crucial in fully understanding the therapeutic potential of this compound in oxidative stress-related pathologies.

References

Application Notes and Protocols for Obtusafuran Methyl Ether Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusafuran methyl ether, a natural lignan isolated from Dalbergia odorifera, presents a potential candidate for anti-inflammatory drug discovery. This document provides detailed protocols for evaluating the anti-inflammatory effects of this compound by measuring its impact on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Macrophages play a crucial role in the inflammatory response, and their activation by LPS leads to the production of various inflammatory mediators.[1][2] The protocols outlined below are standard in vitro methods for screening and characterizing potential anti-inflammatory agents.

Data Presentation

The quantitative results from the nitric oxide and cytokine assays can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)-1.5 ± 0.3-
LPS (1 µg/mL)-45.2 ± 3.10
This compound + LPS138.1 ± 2.515.7
This compound + LPS525.6 ± 1.943.4
This compound + LPS1012.3 ± 1.172.8
L-NAME (Positive Control) + LPS1005.8 ± 0.787.2

L-NAME (N(G)-nitro-L-arginine methyl ester) is a known inhibitor of nitric oxide synthase.[3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control (untreated)-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-2500 ± 1501800 ± 120950 ± 80
This compound + LPS12100 ± 1301550 ± 110800 ± 70
This compound + LPS51300 ± 90980 ± 85520 ± 50
This compound + LPS10650 ± 55450 ± 40280 ± 30
Dexamethasone (Positive Control) + LPS1450 ± 40320 ± 30180 ± 25

Dexamethasone is a corticosteroid with potent anti-inflammatory effects.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.[1][2]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculture: Cells are subcultured every 2-3 days by scraping and re-seeding at a ratio of 1:3 to 1:6.[2]

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[1]

    • Measure the absorbance at 540 nm using a microplate reader.[1]

    • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[1][2]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[1]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1]

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1][2]

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.[1]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[1]

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[4][5]

  • Procedure:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatants and store them at -80°C until use.[4][6]

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

      • Adding a substrate (e.g., TMB) to develop color.

      • Stopping the reaction and measuring the absorbance at 450 nm.[5][6]

    • Calculate the cytokine concentrations based on the standard curve.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays (24h post-LPS) cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding pretreatment Pre-treat with This compound cell_seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant mtt_assay MTT Assay (Cell Viability) lps_stimulation->mtt_assay griess_assay Griess Assay (NO Production) collect_supernatant->griess_assay elisa_assay ELISA (Cytokine Levels) collect_supernatant->elisa_assay data_quantification Quantify NO and Cytokines griess_assay->data_quantification elisa_assay->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Caption: Potential mechanism of action via inhibition of NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for In Vitro Neuroprotective Assay of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Evaluating the Neuroprotective Potential of Obtusafuran Methyl Ether

This document provides a comprehensive guide for assessing the in vitro neuroprotective effects of this compound, a novel compound with putative therapeutic applications in neurodegenerative diseases. The protocols outlined herein describe a systematic approach to determine the compound's ability to mitigate neuronal cell death and elucidate its underlying mechanism of action.

1. Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is oxidative stress, which leads to an overproduction of reactive oxygen species (ROS) and subsequent neuronal cell death.[1] Therapeutic strategies are increasingly focused on identifying compounds that can protect neurons from such insults. This compound is a promising candidate for neuroprotection. The following protocols provide a framework for its in vitro evaluation using a human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-SH) as a model system for neuronal function and viability.[2][3]

2. Core Principles

The experimental workflow is designed to first establish a non-toxic concentration range for this compound and then to evaluate its protective effects against an oxidative stressor, such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.[2][4] Key parameters to be assessed include cell viability, cytotoxicity, intracellular ROS levels, and the modulation of key signaling pathways associated with cell survival and apoptosis.[1][5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y) toxicity_assay Determine Non-Toxic Dose of this compound (MTT Assay) cell_culture->toxicity_assay compound_prep Prepare Obtusafuran Methyl Ether Stock compound_prep->toxicity_assay pretreatment Pre-treat Cells with This compound compound_prep->pretreatment inducer_prep Prepare Oxidative Stressor (e.g., H₂O₂) stress_induction Induce Oxidative Stress (e.g., with H₂O₂) inducer_prep->stress_induction toxicity_assay->pretreatment pretreatment->stress_induction assays Perform Neuroprotective Assays stress_induction->assays viability Cell Viability (MTT) assays->viability cytotoxicity Cytotoxicity (LDH) assays->cytotoxicity ros ROS Levels (DCFH-DA) assays->ros apoptosis Apoptosis (Caspase-3) assays->apoptosis western_blot Western Blot (Signaling Proteins) assays->western_blot data_quant Quantify Results viability->data_quant cytotoxicity->data_quant ros->data_quant apoptosis->data_quant western_blot->data_quant statistical_analysis Statistical Analysis data_quant->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: Experimental workflow for in vitro neuroprotective assays.

Quantitative Data Summary

The following tables represent hypothetical data for the neuroprotective effects of this compound against H₂O₂-induced toxicity in SH-SY5Y cells.

Table 1: Dose-Response of this compound on Cell Viability

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
198.7 ± 5.1
599.2 ± 4.8
1097.5 ± 5.3
2596.8 ± 4.9
5095.3 ± 5.5
10075.2 ± 6.1

This table establishes the non-toxic concentration range.

Table 2: Neuroprotective Effect of this compound against H₂O₂-induced Toxicity

TreatmentCell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity)
Control100 ± 5.25.1 ± 1.2
H₂O₂ (100 µM)52.3 ± 4.748.9 ± 3.9
OME (10 µM) + H₂O₂65.8 ± 5.135.4 ± 3.1
OME (25 µM) + H₂O₂78.4 ± 4.922.7 ± 2.8
OME (50 µM) + H₂O₂89.1 ± 5.310.6 ± 2.1

OME: this compound

Table 3: Effect of this compound on Intracellular ROS and Caspase-3 Activity

TreatmentRelative ROS Levels (%)Caspase-3 Activity (Fold Change)
Control100 ± 8.11.0 ± 0.2
H₂O₂ (100 µM)254.6 ± 15.73.8 ± 0.4
OME (50 µM) + H₂O₂121.3 ± 10.31.5 ± 0.3

OME: this compound

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Toxicity Assessment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

    • Neuroprotection Assessment: Pre-treat cells with non-toxic concentrations of this compound for 2 hours, followed by the addition of 100 µM H₂O₂ for another 24 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control (untreated) cells.

Protocol 3: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, mix the supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 4: Measurement of Intracellular ROS

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Calculation: Express ROS levels as a percentage of the control.

Protocol 5: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat as described in the MTT assay.

  • Cell Lysis: After treatment, collect the cells and lyse them using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) according to the kit's instructions.

  • Absorbance Measurement: Measure the absorbance of the cleaved substrate at 405 nm.

  • Calculation: Express caspase-3 activity as a fold change relative to the control.

Protocol 6: Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat as described above.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Proposed Neuroprotective Signaling Pathway of this compound

Based on common neuroprotective mechanisms, this compound may exert its effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, and inhibiting pro-apoptotic pathways.[6][7]

signaling_pathway ome This compound pi3k PI3K ome->pi3k stressor Oxidative Stress (e.g., H₂O₂) ros ↑ ROS stressor->ros ros->pi3k bax Bax ros->bax akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt bad Bad p_akt->bad Inhibits bcl2 Bcl-2 p_akt->bcl2 Promotes bad->bcl2 p_bad p-Bad (Inactive) bcl2->bax survival Cell Survival bcl2->survival caspase3 Caspase-3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed PI3K/Akt signaling pathway for neuroprotection.

References

Application Notes and Protocols for In Vivo Studies of Obtusafuran Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Obtusafuran methyl ether is a lignan compound isolated from Dalbergia odorifera with the molecular formula C17H18O3 and a molecular weight of 270.33.[1][2] Lignans as a class of compounds have been investigated for various biological activities, making this compound a candidate for in vivo evaluation. A significant challenge in the preclinical assessment of novel hydrophobic compounds like this compound is the development of a suitable formulation for in vivo administration that ensures adequate bioavailability.[3] These application notes provide a detailed protocol for the formulation and in vivo administration of this compound in rodent models, specifically focusing on oral gavage and intraperitoneal injection routes.

Data Presentation

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC17H18O3[1][2]
Molecular Weight270.33 g/mol [1][2]
Predicted Boiling Point349.7 ± 42.0 °C[1][4]
Predicted Density1.118 ± 0.06 g/cm3 [1]
Recommended Dosing for In Vivo Rodent Studies

The following tables provide general guidelines for dosing volumes for mice and rats. The exact dose of this compound will need to be determined by the researcher based on preliminary in vitro efficacy and toxicity studies.

Table 1: Maximum Dosing Volumes for Mice

Route of AdministrationMaximum VolumeRecommended Needle/Tube Gauge
Oral Gavage10 mL/kg20-22 G
Intraperitoneal (IP) Injection10 mL/kg25-27 G

Source:[5][6][7][8]

Table 2: Maximum Dosing Volumes for Rats

Route of AdministrationMaximum VolumeRecommended Needle/Tube Gauge
Oral Gavage10-20 mL/kg16-18 G
Intraperitoneal (IP) Injection10 mL/kg23-25 G

Source:[5][9][10]

Experimental Protocols

Formulation Protocol for this compound

Due to its predicted hydrophobic nature, a suspension formulation is recommended for initial in vivo studies. This involves dispersing the compound in a vehicle that is safe for animal administration.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Alternative vehicles: 10% Tween® 80 in sterile saline, or a lipid-based formulation like sesame oil. The choice of vehicle should be determined based on preliminary solubility and stability tests.

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume needed for the study.

  • Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved. Autoclave the solution to ensure sterility.

  • Compounding:

    • Place the weighed this compound powder into a sterile mortar.

    • Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth paste. This initial step is crucial for preventing clumping.

    • Gradually add the remaining vehicle in small portions while continuously triturating to ensure a uniform suspension.

    • Alternatively, for larger volumes, a homogenizer can be used to ensure a fine and uniform particle size distribution.

  • Final Suspension: Transfer the final suspension to a sterile glass vial. Place a sterile magnetic stir bar in the vial and keep the suspension under continuous stirring to maintain uniformity until administration.

  • Quality Control: Visually inspect the suspension for any large aggregates. If present, further homogenization may be required. The stability of the suspension should be assessed over the intended period of use.

In Vivo Administration Protocols

All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[11]

1. Oral Gavage Protocol (Mouse/Rat)

Oral gavage is used to administer a precise volume of the formulation directly into the stomach.[5][6]

Materials:

  • Appropriately sized gavage needles (flexible or rigid with a rounded tip).[5][6]

  • Syringes

  • Formulated this compound suspension

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume.[5][6]

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the tube if necessary to avoid perforation.[5][12]

  • Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and body.[6][12]

    • Rat: Hold the rat securely around the thoracic region, supporting the lower body.[5]

  • Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[5]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[5][12]

    • Once the needle is in place, administer the suspension slowly and steadily.[7]

  • Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes after dosing.[5][6]

2. Intraperitoneal (IP) Injection Protocol (Mouse/Rat)

IP injection is a common route for systemic administration of test compounds.

Materials:

  • Sterile syringes and needles (appropriate gauge for the species).[8][9]

  • Formulated this compound suspension

  • 70% Isopropyl alcohol swabs

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct injection volume.

  • Restraint:

    • Mouse: Scruff the mouse and position it to expose the abdomen, tilting the head slightly downwards.[8][13]

    • Rat: A two-person technique is often preferred for rats, with one person restraining the animal and the other performing the injection.[9][13] The animal should be held in dorsal recumbency with the head tilted down.[10]

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9][10]

  • Administration:

    • Swab the injection site with 70% alcohol.[10][14]

    • Insert the needle at a 30-40 degree angle with the bevel facing up.[8][9]

    • Aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn, which would indicate improper placement.[10][13]

    • If aspiration is clear, inject the suspension slowly.

  • Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort or adverse reactions.[9][13]

Mandatory Visualizations

Hypothetical Signaling Pathway

Many natural compounds, including lignans, have been shown to exert their effects through modulation of key cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, a plausible hypothesis is the modulation of the Nrf2/ARE pathway, which is a critical regulator of cellular antioxidant responses.

Obtusafuran_Methyl_Ether_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm OME Obtusafuran Methyl Ether Keap1 Keap1 OME->Keap1 Potentially Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation path_center Nrf2->path_center ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Promotes Transcription Cytoprotection Cellular Protection Genes->Cytoprotection Leads to path_center->ARE Binds to Experimental_Workflow Formulation 1. Formulation Preparation (this compound Suspension) Dosing 4. Daily Administration (Oral Gavage or IP Injection) Formulation->Dosing Animal_Acclimation 2. Animal Acclimation (e.g., 1 week) Randomization 3. Randomization into Groups (Vehicle, Treatment) Animal_Acclimation->Randomization Randomization->Dosing Monitoring 5. Daily Monitoring (Clinical signs, Body weight) Dosing->Monitoring Endpoint 6. Study Endpoint (e.g., 14 days) Monitoring->Endpoint Sample_Collection 7. Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis 8. Downstream Analysis (e.g., Biomarker analysis, Histopathology) Sample_Collection->Analysis

References

Application Notes and Protocols: Obtusafuran Methyl Ether Cell Permeability and Uptake Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obtusafuran methyl ether is a lignan compound isolated from the herbs of Dalbergia odorifera[1][2]. As a natural product with potential biological activities, understanding its ability to cross cell membranes and accumulate within cells is crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for assessing the cell permeability and cellular uptake of this compound. The following protocols are designed to provide a comprehensive framework for researchers to investigate the pharmacokinetic properties of this compound at the cellular level.

Data Presentation

Table 1: Passive Permeability of this compound (PAMPA)
CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Mass Retention (%)Classification
This compound[Insert experimental value][Insert experimental value][e.g., Low, Medium, High]
Propranolol (High Permeability Control)> 10< 20High
Atenolol (Low Permeability Control)< 1< 20Low
Table 2: Caco-2 Permeability of this compound
DirectionPapp (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound
Apical to Basolateral (A-B)[Insert experimental value][Calculate and insert value]
Basolateral to Apical (B-A)[Insert experimental value]
Propranolol (High Permeability)
Apical to Basolateral (A-B)> 15~1.0
Digoxin (Efflux Substrate)
Apical to Basolateral (A-B)< 1> 3.0
Basolateral to Apical (B-A)> 3
Table 3: Cellular Uptake of this compound in [Cell Line]
Time (hours)Concentration (µM)Intracellular Concentration (ng/mg protein)
11[Insert experimental value]
41[Insert experimental value]
81[Insert experimental value]
241[Insert experimental value]
110[Insert experimental value]
410[Insert experimental value]
810[Insert experimental value]
2410[Insert experimental value]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[3][4]

Principle: A 96-well microplate is utilized, with a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor well, and its diffusion across the artificial membrane into the acceptor well is measured over time.[5][6][7]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and controls (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).[7]

    • Prepare the lipid solution (e.g., 1% lecithin in dodecane).[7]

  • Assay Procedure:

    • Coat the filter of the donor plate with 5 µL of the lipid solution.[7]

    • Add 300 µL of buffer to the acceptor plate wells.[7]

    • Add 150 µL of the test compound working solution to the donor plate wells.[7]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[3][6]

    • After incubation, separate the plates and determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Filter area

      • t = Incubation time

      • [CA] = Concentration in acceptor well

      • [Ceq] = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[8][9] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[9][10]

Principle: Caco-2 cells are cultured on semi-permeable filter inserts, which separate an apical (AP) and a basolateral (BL) compartment. The transport of the test compound from the AP to the BL side (absorptive direction) and from the BL to the AP side (efflux direction) is measured. The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER).[9][10]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell filter inserts (e.g., 24-well format) and culture for 21 days to allow for differentiation and monolayer formation.[10][11]

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values ≥ 200 Ω·cm².[12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • A to B Transport: Add the test compound solution (e.g., 10 µM this compound) to the apical side and fresh transport buffer to the basolateral side.[12]

    • B to A Transport: Add the test compound solution to the basolateral side and fresh transport buffer to the apical side.[12]

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[12]

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein.[10]

Cellular Uptake Analysis by HPLC

This protocol details the quantification of intracellular this compound using High-Performance Liquid Chromatography (HPLC).[13][14]

Principle: Cells are incubated with this compound for various durations. After incubation, the cells are washed to remove any extracellular compound, lysed, and the intracellular compound is extracted. The concentration of the extracted compound is then determined by HPLC with UV detection.[13][15]

Methodology:

  • Cell Treatment:

    • Seed a suitable cell line (e.g., HepG2, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound (e.g., 1 and 10 µM) for various time points (e.g., 1, 4, 8, 24 hours).[13][16]

  • Sample Preparation:

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular compound.[13]

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles).[13]

    • Take an aliquot of the cell lysate for protein quantification (e.g., using a BCA assay) to normalize the uptake data.[13]

    • Extract this compound from the remaining lysate using a suitable organic solvent (e.g., ethyl acetate).[13]

    • Evaporate the organic solvent and reconstitute the extract in the HPLC mobile phase.[13]

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[13]

    • Mobile Phase: A suitable mixture of solvents (e.g., acetonitrile and water with 0.1% formic acid), to be optimized for this compound.

    • Analysis: Inject the reconstituted samples and quantify the amount of this compound by comparing the peak area to a standard curve.[13]

  • Data Analysis:

    • Calculate the intracellular concentration of this compound and normalize it to the total protein content (e.g., in ng/mg protein).

Cellular Uptake and Subcellular Localization by Fluorescence Microscopy

This protocol describes a qualitative and semi-quantitative method to visualize the cellular uptake and subcellular distribution of this compound, assuming it possesses intrinsic fluorescence or can be fluorescently labeled.

Principle: Cells are treated with the fluorescent compound. Confocal microscopy is then used to acquire images, allowing for the visualization of the compound's localization within the cell.[17][18]

Methodology:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Treat the cells with this compound (if fluorescent) at the desired concentration and for various time points.

  • Staining (Optional):

    • To determine subcellular localization, co-stain the cells with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Imaging:

    • Wash the cells with PBS to remove the extracellular compound.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for this compound and any co-stains.[17]

  • Image Analysis:

    • Analyze the images to determine the localization of the compound within the cells.

    • Quantify the fluorescence intensity per cell or per organelle to obtain semi-quantitative uptake data.

Visualizations

G cluster_0 PAMPA Workflow prep Prepare Solutions (Compound, Buffer, Lipid) coat Coat Donor Plate with Lipid prep->coat fill_acceptor Fill Acceptor Plate with Buffer prep->fill_acceptor fill_donor Fill Donor Plate with Compound coat->fill_donor incubate Incubate (5-18 hours) fill_acceptor->incubate fill_donor->incubate analyze Analyze Concentrations (LC-MS/MS or UV-Vis) incubate->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

G cluster_1 Caco-2 Permeability Assay Workflow culture Culture Caco-2 cells on Transwell inserts (21 days) teer Measure TEER (Monolayer Integrity) culture->teer transport Perform Transport Experiment (A-B and B-A directions) teer->transport sample Collect Samples (Time points) transport->sample analyze Analyze Samples (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

G cluster_2 Potential Signaling Pathways OME Obtusafuran methyl ether Membrane Cell Membrane OME->Membrane Cellular Uptake ROS ROS Modulation Membrane->ROS NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Obtusafuran Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Obtusafuran methyl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: this compound is synthesized from Obtusafuran, a natural product that can also be prepared through multi-step synthesis. The final step in converting Obtusafuran to its methyl ether is typically a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of Obtusafuran to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate or methyl iodide.

Q2: What are the critical factors influencing the yield of the methylation step?

A2: The key factors that significantly impact the yield of this compound are:

  • Choice of Base: The base must be strong enough to completely deprotonate the phenolic hydroxyl group of Obtusafuran.

  • Methylating Agent: The reactivity and potential toxicity of the methylating agent should be considered.

  • Reaction Conditions: Temperature, reaction time, and solvent play crucial roles in reaction kinetics and minimizing side reactions.

  • Purity of Obtusafuran: The purity of the starting material is essential, as impurities can interfere with the reaction.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the C-alkylation of the aromatic ring of Obtusafuran, where the methyl group is attached to a carbon atom of the ring instead of the oxygen atom of the hydroxyl group. Another potential issue is the incomplete reaction, leading to the recovery of unreacted Obtusafuran.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of Obtusafuran 1. Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group. 2. Inactive methylating agent: The methylating agent may have degraded. 3. Low reaction temperature: The reaction may be too slow at the current temperature.1. Use a stronger base: Switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger one like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Use fresh methylating agent: Ensure the dimethyl sulfate or methyl iodide is fresh and has been stored properly. 3. Increase the temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a significant amount of C-alkylated byproduct 1. Use of a protic solvent: Protic solvents can solvate the phenoxide ion, making the oxygen less nucleophilic and promoting C-alkylation. 2. High reaction temperature: Higher temperatures can favor C-alkylation.1. Switch to an aprotic solvent: Use solvents like anhydrous acetone, acetonitrile, or dimethylformamide (DMF). 2. Optimize the temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in purifying this compound from unreacted Obtusafuran Incomplete reaction: The reaction has not gone to completion.1. Increase reaction time: Allow the reaction to proceed for a longer duration. 2. Increase the equivalents of the methylating agent: Use a slight excess of the methylating agent (e.g., 1.1 to 1.5 equivalents). 3. Use a stronger base: As mentioned previously, a stronger base will drive the reaction towards completion.

Experimental Protocols

Protocol 1: Synthesis of Obtusafuran (Illustrative Precursor Step)

This protocol outlines a key step in a potential synthetic route towards Obtusafuran, based on asymmetric synthesis principles.

Reaction: Asymmetric hydrogenation of a prochiral ketone to a chiral alcohol, a crucial intermediate for constructing the dihydrobenzofuran core of Obtusafuran.[1]

Materials:

  • Prochiral ketone precursor (1.0 eq)

  • Chiral catalyst (e.g., a Ru-BINAP complex, 0.01 eq)

  • Hydrogen gas (high pressure)

  • Anhydrous solvent (e.g., methanol or ethanol)

Procedure:

  • In a high-pressure reactor, dissolve the prochiral ketone precursor and the chiral catalyst in the anhydrous solvent.

  • Purge the reactor with nitrogen gas and then with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • After the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

Protocol 2: Methylation of Obtusafuran to this compound (Williamson Ether Synthesis)

Reaction: O-methylation of the phenolic hydroxyl group of Obtusafuran.

Materials:

  • Obtusafuran (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq) or Methyl iodide (CH₃I, 1.5 eq)

  • Anhydrous acetone or dimethylformamide (DMF)

Procedure:

  • To a stirred solution of Obtusafuran in anhydrous acetone, add potassium carbonate.

  • Heat the mixture to reflux for 1 hour to ensure the formation of the potassium phenoxide.

  • Cool the mixture slightly and add dimethyl sulfate dropwise.

  • Continue to reflux the reaction mixture for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of this compound.

Table 1: Effect of Base on a Model Williamson Ether Synthesis

BaseSolventTemperature (°C)Time (h)Expected Yield (%)
K₂CO₃Acetone60570-80
NaHTHF25390-95
Cs₂CO₃DMF80485-95
NaOHEthanol78660-70

Table 2: Effect of Methylating Agent and Solvent on a Model Williamson Ether Synthesis

Methylating AgentSolventTemperature (°C)Time (h)Expected Yield (%)
Dimethyl sulfateAcetone60485-95
Methyl iodideAcetonitrile80380-90
Dimethyl sulfateDMF80390-98
Methyl iodideAcetone60675-85

Visualizations

Obtusafuran_Synthesis_Workflow cluster_obtusafuran Obtusafuran Synthesis cluster_methylation Methylation Prochiral_Ketone Prochiral Ketone Asymmetric_Hydrogenation Asymmetric Hydrogenation Prochiral_Ketone->Asymmetric_Hydrogenation Chiral_Alcohol Chiral Alcohol Asymmetric_Hydrogenation->Chiral_Alcohol Ring_Closure Ring Closure Chiral_Alcohol->Ring_Closure Obtusafuran Obtusafuran Ring_Closure->Obtusafuran Deprotonation Deprotonation with Base Obtusafuran->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Methylating Agent Deprotonation->Nucleophilic_Attack Obtusafuran_Methyl_Ether This compound Nucleophilic_Attack->Obtusafuran_Methyl_Ether

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield of this compound Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products Formed? Low_Yield->Side_Products Check_Base Increase Base Strength (e.g., K₂CO₃ to NaH) Incomplete_Reaction->Check_Base Yes Increase_Time_Reagent Increase Reaction Time or Equivalents of Methylating Agent Incomplete_Reaction->Increase_Time_Reagent Yes Check_Solvent_Temp Use Aprotic Solvent Optimize Temperature Side_Products->Check_Solvent_Temp Yes

Caption: Troubleshooting logic for low yield.

References

Overcoming Obtusafuran methyl ether solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers overcome solubility challenges with Obtusafuran methyl ether in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

A1: this compound is a type of natural compound known as a lignan, which can be isolated from plants like Dalbergia odorifera.[1][2] Its chemical structure (C17H18O3) is largely nonpolar, making it hydrophobic, or "water-fearing."[1] This inherent hydrophobicity leads to poor solubility in polar solvents like water and aqueous buffers, which are commonly used in biological experiments.

Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous experimental media. What's happening?

A2: This is a common issue when working with hydrophobic compounds. You likely have a high-concentration stock solution prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted into an aqueous buffer, the organic solvent concentration drops dramatically. The aqueous environment can no longer keep the hydrophobic this compound dissolved, causing it to precipitate out of the solution.[3] This can lead to inaccurate and unreliable experimental results.[3]

Q3: What are the main strategies to improve the solubility of hydrophobic compounds like this compound for in-vitro assays?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. The primary methods include:

  • Co-solvents : Using a water-miscible organic solvent, such as DMSO, to create a stock solution that is then diluted in the aqueous buffer.[3][4][5] The key is to keep the final concentration of the co-solvent low to avoid toxicity in biological assays.[3]

  • Cyclodextrins : These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[6][7] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are soluble in water.[6][8][9][10]

  • Surfactants/Detergents : Non-ionic detergents can be used to form micelles that solubilize hydrophobic compounds.[3][11] However, these can be disruptive to cell membranes and must be used with caution in cell-based assays.[12]

Troubleshooting Guides

Issue 1: My this compound, dissolved in DMSO, precipitates when diluted in my cell culture medium.

Troubleshooting Steps:

  • Question: What is the final concentration of DMSO in your assay?

    • Answer: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects. If your dilution results in a higher final DMSO concentration, you may need to lower your stock concentration and adjust your dilution factor.

  • Question: How are you performing the dilution?

    • Answer: Avoid adding the DMSO stock directly into the bulk of the aqueous buffer. Instead, add the stock solution to a small volume of buffer while vortexing or stirring vigorously. This rapid mixing can help prevent immediate precipitation. Then, you can add this intermediate dilution to your final volume.

  • Question: Have you tried preparing a lower concentration stock solution?

    • Answer: While a high-concentration stock is convenient, it increases the risk of precipitation upon dilution. Try preparing a lower concentration stock solution in DMSO (e.g., 1-10 mM instead of 50 mM). This will require adding a larger volume to your assay, but the lower concentration gradient during dilution can improve solubility.

Issue 2: Even with optimized DMSO concentrations, I'm still observing poor solubility and inconsistent results.

Troubleshooting Steps:

  • Question: Have you considered an alternative solubilization method, such as cyclodextrins?

    • Answer: Cyclodextrins are an excellent alternative to co-solvents, as they form a true aqueous solution of the compound, potentially increasing stability and bioavailability.[6][7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[6]

  • Question: Could my compound be binding to plastics?

    • Answer: Hydrophobic compounds can adsorb to the surfaces of plasticware and glassware, which reduces the effective concentration in your experiment.[3] Using low-binding microcentrifuge tubes and pipette tips can help mitigate this issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for serial dilution into aqueous buffers.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution.[3]

  • Visually inspect the solution against a light source to ensure no visible particulates remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD to form a water-soluble inclusion complex.[3]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm sterile filter)

Procedure:

  • Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in your desired aqueous buffer (a 45% w/v solution is a common starting point).[3] b. Stir the solution until the HP-β-CD is completely dissolved.

  • Complexation of this compound: a. Add the this compound powder directly to the HP-β-CD solution. Add the powder in excess of the expected final concentration. b. Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time can vary and may require optimization.

  • Removal of Un-complexed Compound: a. After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.[3] b. Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. c. For sterile applications, filter the supernatant through a 0.22 µm filter.[3]

  • Determination of Compound Concentration: a. The final concentration of the solubilized this compound in the solution must be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.[3]

  • Use in Experiments: a. The resulting solution can be used directly in experiments or diluted further in the aqueous buffer as needed.

Data Presentation

Table 1: Comparison of Common Solubilization Agents

Solubilization AgentRecommended Starting Conc.Mechanism of ActionAdvantagesPotential Issues
DMSO < 0.5% (final assay conc.)Co-solvency; reduces the polarity of the aqueous solution.[13][14]Simple to prepare; effective for many compounds.Cellular toxicity at higher concentrations; can influence experimental results.
Ethanol < 1% (final assay conc.)Co-solvency.[5]Less toxic than DMSO for some cell lines; volatile.Can cause protein denaturation; may have biological effects.
HP-β-Cyclodextrin 1-10 mMForms a water-soluble inclusion complex with the hydrophobic drug.[6][8]Low toxicity; can increase compound stability and bioavailability.[7]Requires optimization; need to confirm concentration analytically.
Tween-80 > CMC (Critical Micelle Conc.)Forms micelles that encapsulate the hydrophobic drug.[3]High solubilizing capacity.Can disrupt cell membranes; potential for biological activity.[12]

Visualizations

G start Start: this compound (hydrophobic compound) stock_sol Prepare stock solution in 100% DMSO start->stock_sol precipitate Does it precipitate in aqueous buffer? stock_sol->precipitate optimize_dmso Optimize Dilution: - Lower stock concentration - Vortex during dilution - Check final DMSO % (<0.5%) precipitate->optimize_dmso Yes success Proceed with Experiment precipitate->success No still_precipitate Still precipitates? optimize_dmso->still_precipitate use_cyclo Use Alternative Method: Cyclodextrin Complexation still_precipitate->use_cyclo Yes still_precipitate->success No use_cyclo->success fail Consider alternative solubilization (e.g., surfactants) use_cyclo->fail

Caption: Decision workflow for solubilizing this compound.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Complexation cluster_2 Step 3: Purification cluster_3 Step 4: Quantification & Use prep_cyclo Dissolve HP-β-CD in aqueous buffer add_ome Add excess Obtusafuran methyl ether powder prep_cyclo->add_ome stir Stir vigorously for 1-24 hours add_ome->stir centrifuge Centrifuge at 10,000 x g to pellet excess compound stir->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Sterile filter (0.22 µm) supernatant->filter quantify Quantify concentration (HPLC / UV-Vis) filter->quantify final_product Aqueous solution of OME-CD complex quantify->final_product

Caption: Experimental workflow for cyclodextrin complexation.

G ome Obtusafuran methyl ether receptor Cell Surface Receptor ome->receptor (Hypothesized) ikk IKK Complex ome->ikk Inhibition? receptor->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades IκBα nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene Gene Transcription (e.g., TNF-α, IL-6) nucleus->gene Activates

Caption: Hypothetical signaling pathway (NF-κB) modulated by a lignan.

References

Technical Support Center: Stabilizing Obtusafuran Methyl Ether in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Obtusafuran methyl ether in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability in the culture medium?

A1: Yes, inconsistent experimental outcomes are often an indication of compound instability in cell culture media.[1] The chemical and physical properties of a small molecule like this compound can be influenced by the complex aqueous environment of the media, potentially leading to degradation over the course of your experiment. This can result in a decreased effective concentration of the active compound and the formation of byproducts with unknown effects.[1][2]

Q2: What are the primary factors that could affect the stability of this compound in my cell culture experiments?

A2: Several factors can contribute to the degradation of a compound in cell culture media:

  • pH: The pH of the culture medium, typically around 7.4, can change during cell growth and may affect the stability of pH-sensitive compounds.[1][2]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of thermally labile compounds.[1][2]

  • Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.[1]

  • Reactive Components in Media: Cell culture media contain various components, such as amino acids, vitamins, and salts, that could potentially react with the compound.[3] Serum, if used, contains enzymes that may metabolize the compound.[1]

  • Solubility: Poor aqueous solubility can lead to precipitation of the compound, effectively lowering its concentration in the media.[2][4]

  • Oxidation: The presence of dissolved oxygen can lead to oxidation of susceptible compounds.[2]

  • Non-Specific Binding: Lipophilic compounds may adsorb to plasticware, reducing the bioavailable concentration.[2]

Q3: How can I experimentally determine the stability of this compound in my specific cell culture setup?

A3: To assess the stability of your compound, you can incubate it in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay. Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48 hours) and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] A decrease in the concentration of the parent compound over time is indicative of instability.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential stability issues with this compound.

Issue 1: Compound Precipitation

Symptoms:

  • Visible precipitate in the culture medium after adding the compound.

  • Inconsistent results at higher concentrations.

Troubleshooting Steps:

  • Solubility Assessment: Determine the aqueous solubility of this compound in your cell culture medium.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) and does not cause the compound to precipitate.[2]

  • Working Concentration: If precipitation occurs at higher doses, consider lowering the maximum concentration used in your experiments.[2]

  • Solubilizing Agents: For compounds with very low solubility, the use of biocompatible solubilizing agents could be explored, though their effects on the cells should be carefully evaluated.[2]

Issue 2: Loss of Compound Activity Over Time

Symptoms:

  • Diminished biological effect in long-term assays (e.g., 48 or 72 hours) compared to short-term assays.

  • Inconsistent dose-response curves.

Troubleshooting Steps:

  • Perform a Stability Study: As detailed in the FAQ, quantify the concentration of this compound in the medium over time to confirm degradation.

  • Prepare Fresh Solutions: Always prepare fresh stock solutions and dilute them into the culture medium immediately before each experiment.[1]

  • Control Environmental Factors:

    • pH: Monitor the pH of your culture medium throughout the experiment.

    • Temperature: Minimize the time the compound is exposed to 37°C before being added to the cells.[1]

    • Light: Protect the compound from light by using amber vials and minimizing exposure during handling.[1]

  • Consider Media Components:

    • Serum: If enzymatic degradation is suspected, consider reducing the serum concentration or using serum-free media if your cell line permits.[1]

    • Media Changes: For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.[5]

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Potential Issue Primary Cause Recommended Action
Precipitation Low aqueous solubilityLower final DMSO concentration, reduce highest compound concentration, use solubilizing agents.[2]
Chemical Degradation pH instability, temperature, light exposure, oxidationPrepare fresh solutions, control pH, minimize heat and light exposure, use fresh media.[1][2]
Metabolic Degradation Enzymatic activity in cells or serumConduct a metabolic stability assay, consider serum-free media, or use metabolic inhibitors.[2][6]
Non-specific Binding Adsorption to plasticwareUse low-binding plates, add a small percentage of a non-ionic surfactant.[2]

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound

  • Cell culture medium (with or without serum, as per your experimental setup)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with the compound to achieve the desired final concentration. Ensure the final solvent concentration is minimal and non-toxic to the cells.

  • Aliquot the compound-containing medium into sterile tubes or wells of a plate.

  • Collect a sample at time zero (T=0) and immediately process or freeze it at -80°C.

  • Incubate the remaining samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Collect aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Process the samples to remove any proteins or other interfering substances. This may involve protein precipitation with a cold organic solvent like acetonitrile.[7]

  • Analyze the concentration of the remaining parent compound in each sample using a validated HPLC or LC-MS/MS method.[5][6]

  • Plot the percentage of the compound remaining versus time to determine its stability profile.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_precipitation Check for Precipitation start->check_precipitation solubility_protocol Perform Solubility Assay check_precipitation->solubility_protocol Yes check_degradation Suspect Chemical/Metabolic Degradation check_precipitation->check_degradation No adjust_concentration Adjust Concentration / Solvent solubility_protocol->adjust_concentration adjust_concentration->check_degradation stability_protocol Perform Stability Assay (HPLC/LC-MS) check_degradation->stability_protocol Yes end Consistent Results check_degradation->end No identify_cause Identify Cause (pH, Temp, Light, Metabolism) stability_protocol->identify_cause optimize_conditions Optimize Experimental Conditions identify_cause->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for suspected compound instability.

G cluster_pathway Hypothetical Signaling Pathway for a Lignan Compound* compound This compound (Lignan) receptor Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k mapk_pathway MAPK Pathway receptor->mapk_pathway akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation transcription Gene Transcription mapk_pathway->transcription caption *This is a generalized, hypothetical pathway for illustrative purposes. The actual pathway for this compound may differ and requires experimental validation.

Caption: Hypothetical signaling pathway for a lignan compound.

References

Troubleshooting Obtusafuran Methyl Ether HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Obtusafuran methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, the resulting chromatogram should display symmetrical, Gaussian-shaped peaks. Peak tailing is a phenomenon where the peak's trailing edge is broader than its leading edge, creating an asymmetrical peak.[1][2] This distortion is problematic as it can negatively impact the accuracy and reproducibility of the analysis by making it difficult to determine the precise area and height of the peak, which is crucial for accurate quantification.[3] Furthermore, tailing peaks can obscure smaller, adjacent peaks, leading to poor resolution and inaccurate qualitative and quantitative results.[3]

Q2: What are the common causes of peak tailing in HPLC analysis?

Peak tailing in HPLC can stem from a variety of factors, broadly categorized as chemical and physical issues.

  • Chemical Causes: These are often related to secondary interactions between the analyte and the stationary phase.[1][4] For silica-based columns, the primary cause is often the interaction of basic analytes with acidic silanol groups on the silica surface.[3][4] Other chemical factors include improper mobile phase pH, which can affect the ionization state of the analyte, and the presence of contaminants in the sample or mobile phase.[3][5]

  • Physical Causes: These issues are typically related to the HPLC system itself. They can include a poorly packed column, the formation of a void at the column inlet, a blocked frit, or excessive extra-column volume (e.g., overly long or wide tubing between the column and the detector).[5][6][7] Column overload, where too much sample is injected, can also lead to peak distortion.[5][8]

Q3: How does this compound's chemical structure potentially contribute to peak tailing?

This compound is a lignan with a molecular formula of C17H18O3.[9][10] Its structure contains ether and methoxy functional groups. While not strongly basic, the oxygen atoms in these ether linkages possess lone pairs of electrons that could potentially interact with active sites, such as residual silanol groups, on the HPLC column's stationary phase. This secondary interaction can contribute to peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing issues for this compound.

Step 1: Initial Assessment & Diagnosis

The first step is to determine if the peak tailing is specific to this compound or a general system issue.

  • Observe other peaks in the chromatogram: If all peaks are tailing, the problem is likely related to the HPLC system (e.g., column degradation, blocked frit, or extra-column volume).[11]

  • Sudden vs. Gradual Onset: If the tailing appeared suddenly, consider recent changes to the system, such as a new mobile phase preparation or a new column installation.[11] A gradual increase in tailing over time often points to column aging or contamination.[2]

Step 2: Optimizing Chromatographic Conditions

If the issue appears to be chemical in nature and specific to this compound, focus on optimizing the mobile phase and column chemistry.

Mobile Phase Modifications

The mobile phase composition, particularly its pH and the type and concentration of any additives, can significantly impact peak shape.

  • pH Adjustment: Although this compound is not strongly acidic or basic, adjusting the mobile phase pH can help suppress any potential secondary interactions. For neutral compounds, a mobile phase pH between 2.5 and 7.5 is generally recommended for silica-based columns.[12] Experimenting with small pH adjustments within this range may improve peak symmetry.

  • Buffer Concentration: If using a buffered mobile phase, ensure the buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH.[2]

  • Mobile Phase Additives: For tailing caused by silanol interactions, adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol groups and improve the peak shape of basic compounds.[1] While this compound is not basic, if it is being analyzed in a mixture with basic compounds that are tailing, this could be a useful strategy.

  • Organic Modifier: The choice of organic solvent (e.g., acetonitrile or methanol) can influence peak shape.[3] If using one, try switching to the other to see if it improves the peak symmetry.

ParameterRecommendationRationale
Mobile Phase pH Maintain between 2.5 and 7.5To minimize silanol interactions and ensure analyte stability.
Buffer Strength 10-50 mMTo ensure consistent pH and reduce secondary interactions.[2]
Organic Modifier Acetonitrile or MethanolThe choice can affect selectivity and peak shape.

Column Selection and Care

The HPLC column is a critical component influencing peak shape.

  • Column Type: Using a modern, high-purity silica column with end-capping can significantly reduce the number of free silanol groups available for secondary interactions.[3][5]

  • Column Contamination: If the column has been used for numerous injections, it may be contaminated. Flushing the column with a strong solvent can help remove strongly retained compounds.[6]

  • Column Void: A void at the head of the column can cause peak distortion.[5] This can sometimes be rectified by reversing the column and flushing it. However, a void often indicates the end of the column's life.

Step 3: Investigating Hardware and System Issues

If optimizing the chemical parameters does not resolve the peak tailing, the issue may lie with the HPLC hardware.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.[3][7]

  • Frit Blockage: A partially blocked frit at the column inlet can distort the flow path and cause peak tailing.[11] Replacing the frit or the column may be necessary.

  • Injector Issues: A dirty or malfunctioning injector can lead to poor peak shape. Ensure the injector is clean and functioning correctly.

  • Detector Settings: While less common, incorrect detector settings can sometimes affect peak shape. Review the data acquisition rate and other detector parameters.

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with a series of solvents. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer salts (e.g., water/organic mixture)

    • 100% Acetonitrile

    • 100% Methanol

    • 100% Isopropanol (if necessary for highly nonpolar contaminants)

    • Re-equilibrate with 100% Acetonitrile

    • Re-equilibrate with the initial mobile phase.

  • Monitor the backpressure. A significant drop in backpressure during flushing can indicate the removal of a blockage.

  • Reconnect the column to the detector and equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Inject a standard of this compound to evaluate the peak shape.

Protocol 2: Diagnosing a Column Void

  • Perform a standard injection and note the peak shape and retention time.

  • Carefully disconnect the column from the instrument.

  • Reverse the column direction. Connect the original outlet of the column to the injector and the original inlet to the detector.

  • Flush the column in the reverse direction with the mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min) for 15-30 minutes.

  • Return the column to the normal flow direction and re-equilibrate the system.

  • Inject the standard again. A significant improvement in peak shape may indicate that a void at the inlet was the issue. However, this is often a temporary fix.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical workflow for troubleshooting HPLC peak tailing.

G start Peak Tailing Observed for This compound all_peaks_tail Do all peaks in the chromatogram show tailing? start->all_peaks_tail system_issue Likely a System-Wide Issue (e.g., Column, Hardware) all_peaks_tail->system_issue Yes compound_specific_issue Likely a Compound-Specific Chemical Issue all_peaks_tail->compound_specific_issue No

Caption: Initial diagnosis of peak tailing.

G start Compound-Specific Issue mobile_phase Optimize Mobile Phase - Adjust pH - Check buffer concentration - Change organic modifier start->mobile_phase column_chem Evaluate Column - Use end-capped column - Flush column - Check for voids start->column_chem resolution resolution mobile_phase->resolution Resolved? column_chem->resolution Resolved? yes Yes, problem solved. resolution->yes Yes no No, investigate hardware. resolution->no No

Caption: Troubleshooting chemical factors.

G start System-Wide or Unresolved Issue extra_column Check for Extra-Column Volume - Minimize tubing length/ID start->extra_column frit Inspect Column Frit - Check for blockage - Replace if necessary start->frit injector Check Injector - Clean injector - Service if needed start->injector resolution resolution extra_column->resolution Resolved? frit->resolution Resolved? injector->resolution Resolved? yes Yes, problem solved. resolution->yes Yes no No, consult instrument manual or service engineer. resolution->no No

Caption: Troubleshooting hardware factors.

References

Minimizing degradation of Obtusafuran methyl ether during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Obtusafuran methyl ether during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a type of lignan, a class of polyphenolic compounds.[1] It is primarily isolated from the heartwood of Dalbergia odorifera, a species of legume in the family Fabaceae.[1][2]

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of lignans like this compound during extraction are:

  • High Temperatures: While lignans are relatively heat-stable, prolonged exposure to high temperatures, especially above 100°C, can cause degradation.[3][4]

  • Extreme pH Conditions: Both highly acidic and alkaline conditions can promote the degradation of lignans. Acid hydrolysis, while sometimes used to break glycosidic linkages, can lead to the formation of artifacts.

  • Exposure to Light: Photodegradation can occur when extracts are exposed to direct light.

  • Oxidation: As phenolic compounds, lignans are susceptible to oxidation, which can be accelerated by the presence of oxygen, heat, light, and metal ions.

  • Prolonged Extraction Times: Longer extraction times increase the exposure of the target compound to potentially degrading conditions.[5]

Q3: What are the recommended storage conditions for extracts containing this compound?

A3: To minimize degradation, extracts should be stored in a cold, dark, and dry place. For long-term storage, keeping the extract at -20°C in an amber vial under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against thermal degradation, photodegradation, and oxidation.

Q4: Which analytical techniques are suitable for quantifying this compound in an extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantitative analysis of lignans like this compound.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the lignans.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete extraction due to inappropriate solvent or extraction time.Optimize the solvent system; aqueous methanol or ethanol (70-80%) are often effective for lignans.[5] Increase extraction time or perform multiple extraction cycles. Consider using advanced extraction techniques like ultrasound-assisted or accelerated solvent extraction.
Degradation during extraction.Review the extraction parameters. Reduce temperature, shorten extraction time, protect from light, and work under an inert atmosphere if possible.
Presence of unknown peaks in chromatogram Formation of degradation products.This can be caused by excessive heat, extreme pH, or oxidation. Compare chromatograms of extracts prepared under milder conditions (e.g., lower temperature, shorter time) to identify potential degradation peaks.
Co-extraction of impurities.Optimize the selectivity of the extraction solvent. A sequential extraction, starting with a non-polar solvent to remove lipophilic compounds before extracting with a more polar solvent for lignans, can be beneficial.[8]
Poor reproducibility of extraction yield Inconsistent sample preparation or extraction conditions.Ensure uniform particle size of the plant material. Precisely control all extraction parameters, including temperature, time, and solvent-to-solid ratio.
Sample heterogeneity.Ensure the plant material is well-homogenized before taking a subsample for extraction.
Phase separation issues during liquid-liquid partitioning Formation of an emulsion.Gently swirl instead of vigorously shaking the separatory funnel. The addition of brine can help to break emulsions.

Data Presentation

Table 1: Effect of Extraction Temperature on Lignan Yield (General)

Temperature (°C)Relative Lignan Yield (%)Observations
2075Lower yield due to reduced solvent efficiency.
4095Good yield with minimal degradation.
60100Often optimal for maximizing yield without significant degradation.[5]
8090Yield may start to decrease due to thermal degradation of some lignans.
100+VariableSignificant degradation is possible, especially with prolonged heating.[3][4]

Note: Data is generalized from studies on various lignans and may need to be optimized for this compound.

Table 2: Effect of Extraction Time on Lignan Yield (Ultrasound-Assisted Extraction)

Time (minutes)Relative Lignan Yield (%)Observations
1570Incomplete extraction.
3090Significant improvement in yield.
60100Often reaches a plateau or optimal yield.[5]
9095Yield may start to decrease due to degradation from prolonged sonication.[5]
12085Increased potential for degradation.

Note: Data is generalized from a study on lignans from cereal grains and serves as a guideline.[5]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) for this compound

  • Sample Preparation:

    • Grind the dried heartwood of Dalbergia odorifera to a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh 1 g of the dried powder into a conical flask.

    • Add 20 mL of 80% (v/v) aqueous methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for 60 minutes.

  • Isolation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the solid residue with another 20 mL of 80% methanol and combine the supernatants.

    • Evaporate the solvent from the combined supernatant under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography on silica gel or Sephadex LH-20.

  • Analysis:

    • Dissolve a known amount of the dried extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze by HPLC-DAD or HPLC-MS for the quantification of this compound.

Protocol 2: Maceration Extraction for this compound

  • Sample Preparation:

    • Prepare the Dalbergia odorifera heartwood powder as described in Protocol 1.

  • Extraction:

    • Place 10 g of the dried powder in a sealed flask.

    • Add 200 mL of 95% ethanol.

    • Macerate at room temperature for 48 hours with occasional shaking.

  • Isolation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrate and washings.

    • Concentrate the extract under reduced pressure at a temperature below 40°C.

Visualizations

experimental_workflow start Plant Material (Dalbergia odorifera heartwood) prep Sample Preparation (Grinding, Drying) start->prep extraction Extraction (e.g., UAE, Maceration) prep->extraction separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation concentration Solvent Removal (Rotary Evaporation) separation->concentration purification Purification (Optional, e.g., Column Chromatography) concentration->purification analysis Analysis (HPLC) concentration->analysis Crude Extract Analysis purification->analysis end Pure this compound / Quantified Extract analysis->end

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_factors ome This compound degradation Degradation ome->degradation temp High Temperature degradation->temp ph Extreme pH degradation->ph light Light Exposure degradation->light oxygen Oxygen degradation->oxygen time Prolonged Time degradation->time

Caption: Key factors leading to the degradation of this compound.

References

Optimizing Cell Culture Experiments with Obtusafuran Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the use of Obtusafuran methyl ether in cell culture experiments, including detailed protocols, optimal dosages, and specific signaling pathways. The following guide is based on general knowledge of related compounds, such as lignans and extracts from Dalbergia odorifera, and is intended to provide general guidance. Researchers should conduct their own dose-response and cytotoxicity studies to determine the optimal conditions for their specific cell lines and experimental questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a type of lignan, a class of polyphenolic compounds found in plants. It is isolated from the heartwood of Dalbergia odorifera.[1][2][3] While specific activities of this compound are not well-documented, extracts from Dalbergia odorifera and other lignans have been shown to possess a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3][4] Therefore, it is plausible that this compound may exhibit similar properties.

Q2: I am seeing high levels of cell death in my experiment. What could be the cause?

High cell death, or cytotoxicity, can be caused by several factors when working with a new compound:

  • High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range.

  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically below 0.5%).

  • Contamination: Ensure your cell culture is free from microbial contamination, which can also lead to cell death.

Q3: I am not observing any effect of this compound on my cells. What should I do?

If you are not seeing a biological effect, consider the following:

  • Concentration Too Low: The concentration of the compound may be too low to elicit a response. Refer to your dose-response experiments to select an appropriate concentration.

  • Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions and dilutions for each experiment.

  • Treatment Duration: The incubation time may be too short. Consider a time-course experiment to determine the optimal duration of treatment.

  • Cell Line Specificity: The targeted pathway or mechanism of action may not be active in your chosen cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Solubility/Precipitation in Media The compound is not fully dissolved in the stock solution or is precipitating when added to the aqueous culture medium.Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly. Prepare fresh dilutions for each experiment. Consider using a lower concentration or a different solvent if precipitation persists.
Inconsistent Results Between Experiments Variation in cell density, passage number, compound preparation, or incubation time.Standardize your experimental protocol. Use cells within a consistent passage number range. Ensure accurate and consistent preparation of the compound dilutions. Use a consistent cell seeding density and treatment duration.
High Background Signal in Assays The compound may interfere with the assay chemistry (e.g., autofluorescence).Run a control with the compound in cell-free media to check for assay interference. If interference is observed, consider using a different assay or a method to subtract the background signal.

Experimental Protocols

General Protocol for Determining Optimal Dosage (Dose-Response Curve)

This protocol outlines a general method for determining the optimal, non-toxic concentration range of this compound for your cell line of interest using a cell viability assay like the MTT assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of serial dilutions in your cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth).

Hypothetical Signaling Pathway and Experimental Workflow

Based on the known activities of Dalbergia odorifera extracts, this compound might influence inflammatory or cell survival pathways. For instance, it could potentially modulate the NF-κB or PI3K/Akt signaling pathways.

Caption: Hypothetical workflow for investigating the effect of this compound on a signaling pathway.

G cluster_0 Experimental Setup cluster_1 Cellular Analysis cluster_2 Data Analysis A Seed Cells B Treat with this compound (and controls) A->B C Lyse Cells B->C D Protein Quantification C->D E Western Blot D->E F Analyze Protein Expression (e.g., p-Akt, p-NF-κB) E->F

Caption: Potential signaling pathway that could be influenced by this compound.

G cluster_pathway Hypothetical Signaling Pathway OME Obtusafuran methyl ether Receptor Cell Surface Receptor OME->Receptor ? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CellResponse Cellular Response (e.g., Inflammation, Survival) NFkB->CellResponse

References

Reducing cytotoxicity of Obtusafuran methyl ether vehicle (e.g., DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obtusafuran methyl ether. The focus is on mitigating the potential cytotoxicity of its common vehicle, dimethyl sulfoxide (DMSO), and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

A1: this compound is a type of lignan, a class of natural products isolated from plants like Dalbergia odorifera.[1][2] Lignans are often hydrophobic, meaning they have poor solubility in water-based solutions like cell culture media. DMSO is a powerful organic solvent capable of dissolving a wide range of nonpolar compounds, making it a common choice for preparing stock solutions of hydrophobic drugs for in vitro experiments.[3][4]

Q2: What is the recommended final concentration of DMSO in cell culture?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid vehicle-induced cytotoxicity. While the tolerance can vary between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.1% to 0.5%.[5] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q3: How can I determine the optimal, non-toxic concentration of the this compound vehicle for my specific cell line?

A3: To determine the maximum tolerable DMSO concentration for your cell line, it is essential to run a dose-response experiment. This involves treating your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) and assessing cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). A vehicle-only control is a critical part of any experiment involving a solvent to ensure that the observed effects are from the compound of interest and not the vehicle.

Q4: Are there alternative solvents to DMSO for this compound?

A4: While DMSO is common, other organic solvents like ethanol or other "green solvents" such as ethyl methyl ketone and dimethyl carbonate have been used for lignan extraction and may be suitable for cell culture experiments, provided they are used at very low final concentrations.[6] Additionally, formulation strategies like using cyclodextrins or creating microemulsions can enhance the solubility of hydrophobic compounds in aqueous media.[7][8] However, the suitability of these alternatives for this compound would require experimental validation.

Q5: Could DMSO interfere with the biological activity of this compound?

A5: It is possible. High concentrations of DMSO can alter the conformation of proteins and may interfere with enzyme-inhibitor interactions.[9] For some lignans, the presence of DMSO has been shown to affect their inhibitory potency on enzymes.[10] Therefore, minimizing the final DMSO concentration is not only important for reducing cytotoxicity but also for ensuring the biological relevance of your findings.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Vehicle Control (DMSO only)
Possible Cause Troubleshooting Step
The final DMSO concentration is too high for your specific cell line.Action: Perform a dose-response curve with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum non-toxic concentration for your cells. Data Presentation: Summarize the cell viability data in a table to clearly identify the IC50 of DMSO for your cell line.
The cell line is particularly sensitive to organic solvents.Action: Consider alternative, less cytotoxic solvents or solubility-enhancing formulations. If you must use DMSO, aim for the lowest possible final concentration (e.g., ≤0.1%).
Extended exposure time to DMSO is causing cumulative toxicity.Action: If your experimental design allows, consider reducing the incubation time with the compound and vehicle.
Issue 2: Inconsistent or Unreliable Results
Possible Cause Troubleshooting Step
Precipitation of this compound in the culture medium.Action: Visually inspect the culture medium for any signs of precipitation after adding the stock solution. If precipitation occurs, you may need to lower the final concentration of the compound or explore alternative solubilization methods.
Interaction between DMSO and the experimental assay.Action: Some assay reagents can be affected by the presence of DMSO. Review the manufacturer's protocol for your specific assay to check for any known incompatibilities with DMSO.
Variability in preparing serial dilutions.Action: Ensure thorough mixing of the stock solution and serial dilutions to maintain homogeneity. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Example of DMSO Dose-Response Data for Determining Vehicle Cytotoxicity

Final DMSO Concentration (%)Cell Viability (%)Standard Deviation
0 (Control)1004.5
0.0598.25.1
0.195.74.8
0.2588.46.2
0.575.17.3
1.045.38.9

This is example data and should be generated for your specific cell line.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration of DMSO
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of your cell culture grade DMSO in your complete cell culture medium to achieve final concentrations ranging from, for example, 0.05% to 1.0%.

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "medium only" control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. Plot the results to determine the highest concentration of DMSO that does not significantly reduce cell viability.

Protocol 2: General Protocol for Treating Cells with this compound
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure that the final DMSO concentration in all wells (including the vehicle control) is consistent and below the predetermined non-toxic level.

  • Treatment: Add the working solutions to your cells. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and an untreated control (medium only).

  • Incubation and Analysis: Incubate the cells for the desired period and then perform your downstream analysis (e.g., cytotoxicity assay, gene expression analysis, etc.).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment A Prepare Obtusafuran methyl ether stock (in 100% DMSO) D Prepare working solutions (maintain constant DMSO conc.) A->D B Determine max non-toxic DMSO concentration for your cell line B->D C Seed cells E Treat cells (incl. vehicle control) C->E D->E F Incubate E->F G Analyze F->G

Caption: Experimental workflow for using this compound.

troubleshooting_logic Start High cytotoxicity in vehicle control? HighDMSO Is final DMSO concentration >0.5%? Start->HighDMSO ReduceDMSO Reduce final DMSO concentration HighDMSO->ReduceDMSO Yes TimeCourse Is exposure time long? HighDMSO->TimeCourse No End Problem likely resolved ReduceDMSO->End SensitiveCells Cell line may be highly sensitive ConsiderAlternatives Consider alternative solvents or formulations SensitiveCells->ConsiderAlternatives ConsiderAlternatives->End TimeCourse->SensitiveCells No ReduceTime Reduce incubation time if possible TimeCourse->ReduceTime Yes ReduceTime->End

References

Technical Support Center: Enhancing the Bioavailability of Obtusafuran Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Obtusafuran methyl ether. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process of enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a lignan, a class of natural products, that can be isolated from the herbs of Dalbergia odorifera.[1] Lignans are known for a variety of biological activities, and research into the specific therapeutic applications of this compound is ongoing. As with many natural products, its clinical utility may be limited by factors such as low aqueous solubility and poor bioavailability.[2][3]

Q2: We are observing very low plasma concentrations of this compound in our animal models after oral administration. What are the likely reasons for this?

A2: Low oral bioavailability of natural products like this compound is often attributed to several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The molecule may not efficiently pass through the intestinal epithelial cell layer.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • Instability: The compound may be unstable in the gastrointestinal tract.[2]

Q3: What are the initial steps we should take to investigate the poor bioavailability of this compound?

A3: A systematic approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of this compound.

  • Permeability Assessment: Use in vitro models like the Caco-2 cell permeability assay to understand its ability to cross the intestinal barrier.

  • Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to assess its susceptibility to first-pass metabolism.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

  • Problem: Difficulty in preparing aqueous formulations for in vitro and in vivo studies, leading to inconsistent results.

  • Troubleshooting Steps:

StepRecommended ActionExpected Outcome
1 Particle Size Reduction Increase the surface area for dissolution.
Action: Employ micronization or nanonization techniques.Improved dissolution rate.[4][5]
2 Formulation with Excipients Enhance solubility through various mechanisms.
Action: Screen various pharmaceutically acceptable excipients such as co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), and complexing agents (e.g., cyclodextrins).[6][7][8]Identification of a suitable vehicle for preclinical studies.
3 Solid Dispersions Create an amorphous form of the drug with a hydrophilic carrier.
Action: Prepare solid dispersions using techniques like spray drying or hot-melt extrusion with polymers such as PVP or HPMC.[6][9]Significantly enhanced aqueous solubility and dissolution.

Issue 2: Poor Permeability Across Intestinal Epithelium

  • Problem: In vitro Caco-2 permeability assays show low apparent permeability (Papp) values for this compound.

  • Troubleshooting Steps:

StepRecommended ActionExpected Outcome
1 Use of Permeation Enhancers Temporarily open the tight junctions between intestinal cells.
Action: Co-administer with safe and effective permeation enhancers.Increased transport of this compound across the Caco-2 monolayer.
2 Lipid-Based Formulations Utilize lipid absorption pathways.
Action: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).[5]Enhanced absorption via the lymphatic system, potentially bypassing first-pass metabolism.[10]
3 Nanoparticle Formulation Improve uptake by intestinal cells.
Action: Encapsulate this compound in polymeric nanoparticles or solid lipid nanoparticles (SLNs).[5]Increased cellular uptake and improved permeability.

Issue 3: High First-Pass Metabolism

  • Problem: In vitro studies with liver microsomes indicate rapid metabolism of this compound.

  • Troubleshooting Steps:

StepRecommended ActionExpected Outcome
1 Co-administration with Metabolic Inhibitors Block the metabolic enzymes responsible for degradation.
Action: Identify the specific cytochrome P450 (CYP) enzymes involved and co-administer with a known inhibitor (e.g., piperine for CYP3A4).[11]Increased systemic exposure to the parent compound.
2 Prodrug Approach Mask the metabolic site of the molecule.
Action: Synthesize a prodrug of this compound that is cleaved to release the active compound in the systemic circulation.Reduced first-pass metabolism and enhanced bioavailability.
3 Alternative Routes of Administration Bypass the liver.
Action: Investigate parenteral, transdermal, or sublingual routes of administration.Direct entry into the systemic circulation, avoiding first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation Method
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.

    • Sonicate for 15 minutes to ensure a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

    • Dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion, pulverize it, and pass it through a 100-mesh sieve.

    • Store in a desiccator until further use.

Protocol 2: In Vitro Dissolution Study
  • Materials: this compound, prepared solid dispersion, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 6.8), USP Type II dissolution apparatus.

  • Procedure:

    • Fill the dissolution vessels with 900 mL of either 0.1 N HCl or phosphate buffer maintained at 37 ± 0.5°C.

    • Place a quantity of pure this compound or its solid dispersion equivalent to 10 mg of the drug into each vessel.

    • Set the paddle speed to 75 RPM.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal amount of fresh dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC method.

Data Presentation

Table 1: Solubility of this compound in Various Media

MediumSolubility (µg/mL)
Purified Water< 1.0
0.1 N HCl (pH 1.2)< 1.0
Phosphate Buffer (pH 6.8)1.2 ± 0.3
Phosphate Buffer (pH 7.4)1.5 ± 0.4

Table 2: Comparison of Dissolution Profiles

FormulationQ60 (Cumulative % Drug Released at 60 min) in pH 6.8 Buffer
Pure this compound8.5 ± 2.1
Solid Dispersion (1:4 Drug:PVP)75.3 ± 5.6

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Enhancement Strategies cluster_evaluation Evaluation A Low Bioavailability B Solubility Study A->B C Permeability Assay A->C D Metabolism Study A->D E Particle Size Reduction B->E F Solid Dispersion B->F G Lipid Formulation (SEDDS) C->G H Nanoparticles C->H D->G I In Vitro Dissolution E->I F->I J In Vivo Pharmacokinetics G->J H->J I->J

Caption: Workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK External Stimulus OME Obtusafuran Methyl Ether OME->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->NFkB IkB Degradation DNA DNA NFkB_nuc->DNA Gene Gene Transcription (e.g., anti-inflammatory) DNA->Gene

Caption: Hypothetical signaling pathway (NF-κB) affected by this compound.

References

Validation & Comparative

A Comparative Bioactivity Analysis: Obtusafuran Versus its Methylated Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the comparative analysis of related molecular structures is paramount to understanding their structure-activity relationships. This guide provides a detailed comparative bioactivity study of Obtusafuran and its derivative, Obtusafuran methyl ether, both benzofurans found in plants of the Dalbergia genus. While direct comparative experimental data remains limited, this report synthesizes available information on their biological effects and underlying mechanisms, offering valuable insights for researchers in drug discovery and development.

Introduction to Obtusafuran and this compound

Obtusafuran is a naturally occurring benzofuran, a class of heterocyclic compounds known for a wide array of biological activities.[1][2] It has been isolated from the heartwood of Dalbergia odorifera and Dalbergia latifolia.[3][4][5] this compound is a closely related derivative, differing by the methylation of a hydroxyl group. Both compounds are of interest to the scientific community for their potential pharmacological applications, drawing from the broader demonstrated bioactivities of benzofurans, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2]

Comparative Bioactivity Data

Bioactivity AssayObtusafuranThis compoundReference Compound
Anti-inflammatory Activity
Nitric Oxide (NO) Production Inhibition (LPS-stimulated BV2 microglia)Inhibition observed[3]Data not availableL-NMMA (IC₅₀ ≈ 22.1 µM)
Antioxidant Activity
DPPH Radical ScavengingData not availableData not availableAscorbic Acid (IC₅₀ typically < 50 µg/mL)
Anticancer Activity
Cytotoxicity against MCF-7 (human breast cancer cell line)Data not availableData not availableDoxorubicin (IC₅₀ typically < 1 µM)
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) against S. aureusData not availableData not availableGentamicin (MIC typically < 2 µg/mL)
Minimum Inhibitory Concentration (MIC) against E. coliData not availableData not availableGentamicin (MIC typically < 4 µg/mL)

In-Depth Look at Anti-inflammatory Effects and Signaling Pathways

A significant study on (2R, 3R)-Obtusafuran isolated from Dalbergia odorifera has shed light on its anti-inflammatory properties and the molecular mechanisms involved.[3]

Obtusafuran's Role in Neuroinflammation

Research has demonstrated that (2R, 3R)-Obtusafuran can suppress the activation of BV2 microglial cells, which are key players in neuroinflammation.[3] Specifically, it inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglia.[3]

Modulation of Signaling Pathways

The anti-inflammatory effects of (2R, 3R)-Obtusafuran are attributed to its ability to modulate key signaling pathways:

  • Inhibition of the NF-κB Pathway: Obtusafuran was found to suppress the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation and DNA binding activity of the transcription factor NF-κB.[3] NF-κB is a critical regulator of genes involved in the inflammatory response.

  • Activation of the Nrf2/HO-1 Pathway: The compound was shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[3] This upregulation is mediated by the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response.[3]

The interplay of these pathways underscores the potential of Obtusafuran as a therapeutic agent for neurodegenerative diseases where neuroinflammation is a contributing factor.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB-α IκB-α IKK->IκB-α Phosphorylates NF-κB NF-κB IκB-α->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription ARE ARE Nrf2_n->ARE Binds HO-1 Gene HO-1 Gene ARE->HO-1 Gene Activates Transcription iNOS, COX-2, TNF-α, IL-1β iNOS, COX-2, TNF-α, IL-1β Pro-inflammatory Genes->iNOS, COX-2, TNF-α, IL-1β Expression HO-1 HO-1 HO-1 Gene->HO-1 Expression Inflammation Inflammation iNOS, COX-2, TNF-α, IL-1β->Inflammation Obtusafuran Obtusafuran Obtusafuran->IKK Inhibits Obtusafuran->Nrf2 Promotes release from Keap1 HO-1->Inflammation Inhibits

Caption: Obtusafuran's dual anti-inflammatory mechanism.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key bioassays relevant to the evaluation of Obtusafuran and this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow:

G Cell_Culture Culture RAW 264.7 macrophages Treatment Pre-treat with test compound Cell_Culture->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Griess_Assay Measure nitrite in supernatant using Griess reagent Incubation->Griess_Assay Data_Analysis Calculate % NO inhibition and IC50 Griess_Assay->Data_Analysis

Caption: Workflow for Nitric Oxide Production Inhibition Assay.

Detailed Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Obtusafuran or this compound).

  • Stimulation: After a 1-hour pre-treatment with the test compounds, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.

Detailed Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (dissolved in methanol) is added to 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Methodology:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The available evidence suggests that Obtusafuran possesses significant anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. This makes it a promising candidate for further investigation as a therapeutic agent for inflammatory conditions, particularly neuroinflammation.

However, the lack of direct comparative data for this compound highlights a critical gap in our understanding of the structure-activity relationship within this compound family. Future research should prioritize the following:

  • Direct Comparative Bioassays: Conducting head-to-head comparisons of Obtusafuran and this compound in a panel of standardized bioassays (anti-inflammatory, antioxidant, anticancer, and antimicrobial) to determine the effect of methylation on bioactivity.

  • Quantitative Analysis: Determining the IC₅₀ and MIC values for both compounds across various assays and cell lines to provide a quantitative measure of their potency.

  • Mechanism of Action Studies: Elucidating the signaling pathways modulated by this compound to understand if it shares the same mechanisms as Obtusafuran or possesses a distinct mode of action.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of these naturally derived benzofurans and pave the way for the development of novel and effective drugs.

References

Comparing the antioxidant potency of Obtusafuran methyl ether with other lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Antioxidant Activity of Lignans

The antioxidant capacity of lignans is commonly assessed through various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for several lignans from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These values have been compiled from a study that performed a direct comparison under the same experimental conditions, allowing for a more accurate assessment of their relative potencies.[1]

LignanLignan SubgroupDPPH Radical Scavenging Activity (IC50 in µg/mL)ABTS Radical Scavenging Activity (IC50 in µg/mL)
Nordihydroguaiaretic acidDibenzylbutane6.60113.070
(-)-SecoisolariciresinolDibenzylbutane14.14112.252
Secoisolariciresinol diglycosideDibenzylbutane16.97013.547
α-(-)-ConidendrinDibenzylbutyrolactone23.29613.345
EnterodiolMammalian Lignan770.16413.378
EnterolactoneMammalian Lignan932.16714.146
Trolox (Standard)-6.47814.264

Note: The data presented is for comparative purposes. Absolute values may vary between different studies due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. The following are generalized methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The lignan samples and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction: A small volume of the lignan or standard solution is added to a larger volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The lignan samples and a standard antioxidant are prepared in a series of concentrations.

  • Reaction: A small volume of the lignan or standard solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from degradation by these radicals.

Procedure:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample and Standard Preparation: The lignan samples and Trolox are prepared in a series of concentrations.

  • Assay Setup: In a microplate, the fluorescent probe is added to wells containing either the sample, standard, or a blank (buffer).

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Calculation: The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard.

Signaling Pathways and Experimental Workflows

Lignan-Mediated Nrf2 Signaling Pathway

Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [2][3][4]Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain lignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Maf sMaf Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to translation

Caption: Lignan-mediated activation of the Nrf2 signaling pathway.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH, ABTS, and ORAC.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents (e.g., DPPH, ABTS•+, Fluorescein) D Mix Sample/Standard with Reagent A->D B Prepare Lignan Samples (in various concentrations) B->D C Prepare Standard (e.g., Trolox) C->D E Incubate for a specific time D->E F Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) E->F G Calculate Percentage Inhibition F->G H Plot Inhibition vs. Concentration G->H I Determine IC50 Value or Trolox Equivalents (TE) H->I

Caption: Generalized workflow for in vitro antioxidant assays.

References

Synergistic Effects of Obtusafuran Methyl Ether with Known Anticancer Drugs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant gap in the investigation of the synergistic effects of Obtusafuran methyl ether with known anticancer drugs. At present, there are no publicly available studies, clinical trials, or experimental data detailing the combined therapeutic potential of this natural compound with existing cancer chemotherapeutics.

This compound, a natural product isolated from various plant species, has been noted for its biological activities. However, its specific role in oncology, particularly in combination therapies, remains an uncharted area of research. While the broader field of phytochemistry has shown promise in identifying natural compounds that can enhance the efficacy of conventional anticancer drugs, this compound has not yet been a subject of such investigations.

This absence of research means that for scientists, researchers, and drug development professionals, there is no current data to support the development of combination therapies involving this compound. Key aspects crucial for a comparative guide, such as quantitative data on synergistic efficacy, detailed experimental protocols, and an understanding of the underlying signaling pathways, are not available.

Future Directions and Opportunities

The lack of research into the synergistic effects of this compound presents a clear opportunity for future investigation. Key research questions that need to be addressed include:

  • In vitro cytotoxicity: Does this compound enhance the cancer cell-killing ability of common chemotherapeutic agents such as doxorubicin, cisplatin, or paclitaxel across various cancer cell lines?

  • Mechanism of action: If synergy is observed, what are the molecular mechanisms involved? Does this compound modulate key signaling pathways involved in cell survival, apoptosis, or drug resistance?

  • In vivo efficacy: Can the combination of this compound and an anticancer drug reduce tumor growth and metastasis in animal models more effectively than either agent alone?

  • Safety and toxicity: What is the safety profile of such a combination therapy? Does this compound mitigate any of the side effects associated with chemotherapy?

To address these questions, a systematic approach to research is necessary. The following diagram outlines a potential experimental workflow for investigating the synergistic anticancer effects of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Select Cancer Cell Lines B Determine IC50 of this compound & Anticancer Drugs A->B C Combination Index (CI) Analysis B->C D Cell Viability Assays (MTT, etc.) B->D E Apoptosis Assays (Annexin V/PI) D->E G Western Blot for Signaling Proteins E->G F Cell Cycle Analysis F->G H Gene Expression Analysis (qPCR/RNA-seq) G->H I Xenograft/Syngeneic Mouse Models H->I J Tumor Growth Inhibition Studies I->J K Toxicity and Safety Profiling J->K L Histopathological Analysis J->L

Validating the Molecular Target of Obtusafuran Methyl Ether: A Comparative Guide to CRISPR, RNAi, and Small-Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a drug's molecular target is a critical step in the preclinical phase. This guide provides an objective comparison of modern and traditional techniques for validating the putative molecular target of Obtusafuran methyl ether, a lignan with potential therapeutic properties. Here, we hypothesize that this compound exerts its effects through the inhibition of IκB kinase β (IKKβ), a key component of the NF-κB signaling pathway, and we compare CRISPR-Cas9-mediated knockout, RNA interference (RNAi), and the use of small-molecule inhibitors for validating this hypothesis.

This guide presents a side-by-side analysis of these methods, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to select the most appropriate target validation strategy for their specific research goals.

Comparative Analysis of Target Validation Methodologies

The selection of a target validation method depends on various factors, including the desired level of target modulation, the duration of the effect, and the potential for off-target effects. The following tables summarize the quantitative performance of CRISPR, RNAi, and a representative small-molecule inhibitor for the validation of IKKβ as a molecular target.

Method Parameter Result Reference
CRISPR-Cas9 Knockout IKKβ Protein Reduction>90%Compiled from representative studies[1][2][3]
Effect on Cell ViabilityCell line dependent, can induce apoptosis[4]
Off-Target EffectsLow, but can occur[5]
RNAi (siRNA) IKKβ Protein Reduction70-90%[6][7]
Effect on Cell ViabilityCan reduce cell viability[6][8]
Off-Target EffectsHigher potential for off-target effects[5][9][10]
Small-Molecule Inhibitor (BI605906) IKKβ Inhibition (IC50)380 nM[11]
Cellular Activity (EC50)0.9 µM (p-IκBα)[11]
Off-Target KinasesIGF1R (IC50 = 7.6 µM)[11]

Table 1: Quantitative Comparison of IKKβ Target Validation Methods. Data is compiled from multiple sources and should be considered representative.

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and the experimental approach, the following diagrams illustrate the NF-κB signaling pathway and a typical CRISPR-Cas9 experimental workflow.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates Obtusafuran Obtusafuran methyl ether Obtusafuran->IKK_complex p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation NFkB_active NF-κB (p65/p50) p_IkBa->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocation Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression

Figure 1: Hypothesized NF-κB Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound, targeting the IKK complex to inhibit NF-κB activation.

CRISPR_Workflow sgRNA_design 1. sgRNA Design (Targeting IKKβ) Vector_cloning 2. Vector Cloning (sgRNA into Cas9 vector) sgRNA_design->Vector_cloning Transfection 3. Transfection (into target cells) Vector_cloning->Transfection Selection 4. Selection & Clonal Isolation Transfection->Selection Validation 5. Validation of Knockout Selection->Validation Genomic_DNA Genomic DNA Analysis (Sanger Sequencing) Validation->Genomic_DNA Protein_analysis Protein Analysis (Western Blot) Validation->Protein_analysis Phenotypic_assay 6. Phenotypic Assay (Cell Viability) Validation->Phenotypic_assay

Figure 2: CRISPR-Cas9 Knockout Workflow. This diagram outlines the key steps involved in validating a molecular target using CRISPR-Cas9 gene editing technology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key experiments cited in this guide.

Protocol 1: CRISPR-Cas9 Mediated Knockout of IKKβ
  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the IKBKB gene using a publicly available design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the lentiviral particles 48-72 hours post-transfection.

    • Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single-copy integration.

  • Selection and Clonal Isolation:

    • Select transduced cells using the appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout:

    • Extract genomic DNA from individual clones and perform PCR amplification of the target region.

    • Sequence the PCR products to confirm the presence of insertions or deletions (indels).

    • Assess IKKβ protein levels by Western blot to confirm successful knockout.[1][2][3]

Protocol 2: siRNA-Mediated Knockdown of IKKβ
  • siRNA Transfection:

    • Seed the target cells in a 6-well plate to achieve 50-60% confluency on the day of transfection.

    • Prepare a complex of IKKβ-targeting siRNA (or a non-targeting control siRNA) and a lipid-based transfection reagent in serum-free medium.

    • Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.[6][7]

  • Assessment of Knockdown Efficiency:

    • Harvest the cells and lyse them for protein extraction.

    • Determine the IKKβ protein levels by Western blot analysis to quantify the knockdown efficiency.

Protocol 3: Western Blot Analysis of IKKβ
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with a primary antibody against IKKβ overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12][13]

In-Depth Comparison of Methodologies

CRISPR-Cas9: The Gold Standard for Genetic Validation

CRISPR-Cas9 technology allows for the permanent and complete knockout of a target gene at the DNA level.[14] This provides a definitive assessment of the gene's function.

  • Advantages: High on-target efficiency leading to complete loss of protein expression, permanent genetic modification, and relatively low off-target effects compared to RNAi.[5]

RNAi: A Rapid and Transient Approach

RNA interference utilizes small interfering RNAs (siRNAs) to degrade target mRNA, resulting in a transient knockdown of protein expression.

Small-Molecule Inhibitors: A Pharmacological Approach

The use of selective small-molecule inhibitors provides a pharmacological means of validating a drug target.

  • Advantages: Allows for the study of the effects of inhibiting protein function in a dose- and time-dependent manner. Can provide insights into the "druggability" of the target.

  • Disadvantages: The specificity of small-molecule inhibitors is often a concern, as they can have off-target effects on other proteins. The development of highly selective inhibitors can be challenging and time-consuming.

Conclusion: Selecting the Optimal Target Validation Strategy

The choice of target validation methodology is a critical decision in the drug discovery process. CRISPR-Cas9 offers the most definitive genetic validation through complete and permanent gene knockout. RNAi provides a faster, albeit transient, method for reducing target expression, which can be useful for initial screening or for studying essential genes. Small-molecule inhibitors offer a pharmacological approach that can provide valuable information on the feasibility of targeting a protein with a drug-like molecule.

For the validation of IKKβ as the molecular target of this compound, a multi-faceted approach is recommended. Initial validation could be performed using RNAi for a rapid assessment. For more definitive validation, CRISPR-Cas9 mediated knockout is the preferred method. The use of a well-characterized small-molecule inhibitor like BI605906 can further strengthen the evidence and provide a pharmacological link to potential therapeutic development. By carefully considering the strengths and weaknesses of each method, researchers can design a robust target validation strategy that increases the likelihood of success in the drug development pipeline.

References

Obtusafuran Methyl Ether: A Comparative Guide to Structure-Activity Relationships in Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Obtusafuran methyl ether, a natural lignan isolated from Dalbergia odorifera, belongs to a broad class of furan-containing compounds that have garnered significant interest in medicinal chemistry.[1] While specific structure-activity relationship (SAR) studies on this compound itself are not extensively available in the public domain, research on analogous benzofuran and furanone derivatives provides valuable insights into the potential biological activities and the structural modifications that may influence them. This guide offers a comparative analysis of these related compounds, focusing on their anti-inflammatory and anticancer properties, supported by available experimental data and methodologies.

Comparative Analysis of Biological Activity

The biological activity of furan and benzofuran derivatives is significantly influenced by the nature and position of substituents on the core ring structure. The following tables summarize the quantitative data for representative compounds from these classes, highlighting their potential as anti-inflammatory and anticancer agents.

Table 1: Anti-inflammatory Activity of Benzofuran and Furanone Derivatives

Compound/DerivativeTargetAssayIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran-piperazine derivative 16 Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells5.28--
Benzofuran-piperazine derivative 18 Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells< 10--
Benzofuran-piperazine derivative 22 Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells< 10--
5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulfonyl)phenyl-2(5H)-furanone (DFU)COX-2PGE2 Production in CHO cells0.041Indomethacin0.026
5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulfonyl)phenyl-2(5H)-furanone (DFU)COX-1PGE2 Production in CHO cells> 50Indomethacin0.018
1-O-methyl chrysophanol (OMC)Protein DenaturationIn vitro63.50 (µg/ml)Standard Drug71.42 (µg/ml)

Data synthesized from multiple sources.[2][3][4]

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran-piperazine derivative 16 A549 (Lung)MTT Assay> 40Cisplatin (DDP)-
Benzofuran-piperazine derivative 18 A549 (Lung)MTT Assay18.52Cisplatin (DDP)-
Benzofuran-piperazine derivative 22 A549 (Lung)MTT Assay9.13Cisplatin (DDP)-
Benzofuran-piperazine derivative 24 A549 (Lung)MTT Assay18.37Cisplatin (DDP)-
4-Substituted methoxybenzoyl-aryl-thiazole 16 Cancer cell linesCell Growth Inhibition0.02 - 0.06--

Data synthesized from multiple sources.[4][5]

Structure-Activity Relationship Insights

Based on the available data for related compounds, several key structural features appear to be important for the biological activity of benzofuran and furanone derivatives:

  • Substitution on the Benzene Ring: The presence of specific substituents on the benzene ring of the benzofuran scaffold significantly impacts activity. For instance, in the benzofuran-piperazine series, keto-substituents on the piperazine nitrogen generally lead to better anti-inflammatory activity compared to alkyl or aryl substituents.[4]

  • The Furanone Core: The tetrasubstituted furanone, DFU, demonstrates high selectivity for COX-2 over COX-1, a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. This selectivity is attributed to the specific arrangement of its phenyl and fluorophenyl groups.[2]

  • The Piperazine Moiety: The introduction of a piperazine ring, as seen in several synthesized benzofuran derivatives, appears to be a viable strategy for developing both anti-inflammatory and anticancer agents. The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of potency.[4]

Based on these observations, a hypothetical structure-activity relationship for this compound can be proposed. The methoxy groups on the benzofuran ring and the methyl group on the furan ring likely influence its pharmacokinetic and pharmacodynamic properties. Modifications at these positions, or the introduction of other functional groups, could potentially enhance its biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory and anticancer activities of the compared compounds.

1. Nitric Oxide (NO) Production Assay (Anti-inflammatory)

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 macrophage cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.[4]

2. MTT Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Lines: A549 (human lung cancer), Hela (human cervical cancer), SGC7901 (human gastric cancer).[4]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[4]

Visualizing Molecular Interactions and Workflows

Diagram 1: Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->IKK Benzofuran_Derivative->NFkB

Caption: A potential anti-inflammatory mechanism of benzofuran derivatives.

Diagram 2: Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells (96-well plate) Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add Test Compound (Varying Concentrations) Incubation1->Compound_Addition Incubation2 Incubate 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: A typical workflow for evaluating the anticancer activity of compounds.

References

Cross-validation of Obtusafuran methyl ether's activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Obtusafuran methyl ether's biological activity across different cell lines. While the compound, a lignan derivable from Dalbergia odorifera, is documented as a natural product, extensive studies detailing its cytotoxic, apoptotic, or cell cycle effects—essential for a comparative guide—are not presently available. Consequently, a direct cross-validation of its activity and a comparison with alternative compounds cannot be compiled at this time.

The initial search for this compound's activity in various cell lines did not yield specific experimental data. Further investigation into the parent compound, Obtusafuran, and more targeted searches for the methyl ether derivative's biological impact, including potential patents and technical data sheets, also proved fruitless in uncovering the necessary quantitative data for a comparative analysis.

While the broader class of compounds to which this compound belongs—benzofurans and other methyl ethers—has been the subject of numerous cancer studies, this information is not directly applicable for a specific comparative guide on this compound. Research on related molecules demonstrates a range of activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. However, the unique structure of this compound necessitates dedicated studies to determine its specific mechanisms of action and efficacy.

For researchers, scientists, and drug development professionals interested in this particular compound, this lack of data represents an open field for novel research. Future studies would need to establish baseline cytotoxicity in a panel of relevant cancer cell lines, followed by mechanistic studies to elucidate its effects on cell cycle progression, apoptosis, and key signaling pathways. Such foundational research would be the first step toward any potential for its development as a therapeutic agent and would provide the necessary data for the kind of comparative analysis originally requested.

Until such studies are conducted and published, a detailed comparison guide on the cross-validation of this compound's activity in different cell lines remains an endeavor for future scientific exploration.

A Comparative Guide to the Neuroprotective Mechanisms of Obtusafuran Methyl Ether in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a proposed framework for evaluating the neuroprotective efficacy of a novel compound, Obtusafuran methyl ether. Given the absence of existing data, this document outlines a comparative study design against established neuroprotective agents in validated animal models of ischemic stroke, Parkinson's disease, and Alzheimer's disease. The experimental protocols and data presented herein are illustrative, designed to guide future research and hypothesis testing.

Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model in rats is a widely used and well-standardized animal model for inducing focal cerebral ischemia and reperfusion injury, mimicking human ischemic stroke.[1]

Alternative Neuroprotective Agent: Nimodipine

Nimodipine is a calcium channel blocker that has been studied for its neuroprotective effects in stroke, primarily by improving cerebral blood flow and preventing calcium overload.[2] While its clinical success has been limited, it serves as a relevant benchmark in preclinical studies.[3]

Experimental Protocols

1. Animal Model Induction (tMCAO):

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance).

  • Procedure: A 4-0 nylon monofilament with a silicone-coated tip is introduced into the external carotid artery (ECA) and advanced up the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).[1][4] Occlusion is maintained for 90 minutes, after which the filament is withdrawn to allow for reperfusion.[4] Body temperature is maintained at 37°C throughout the procedure.

2. Drug Administration:

  • Groups: (1) Sham, (2) Vehicle (saline), (3) Nimodipine (10 mg/kg, i.p.), (4) this compound (doses to be determined, e.g., 10, 20, 40 mg/kg, i.p.).

  • Regimen: The first dose is administered at the onset of reperfusion, followed by subsequent doses every 24 hours for 3 days.

3. Behavioral Assessment (24h and 72h post-tMCAO):

  • Modified Neurological Severity Score (mNSS): A composite score (0-18) evaluating motor, sensory, reflex, and balance functions.[5]

  • Bederson Score: A simple scale (0-3) to assess global neurological function, particularly postural and circling behavior.[5]

4. Post-Mortem Analysis (72h post-tMCAO):

  • Infarct Volume Assessment: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[1][6] The unstained (infarcted) area is quantified using image analysis software.[1]

  • Histopathology: Brain sections are stained with Hematoxylin and Eosin (H&E) to assess neuronal morphology and damage in the penumbral region.[7]

  • Biochemical Assays: The ischemic hemisphere is homogenized to measure markers of:

    • Oxidative Stress: Malondialdehyde (MDA) levels (lipid peroxidation) and Superoxide Dismutase (SOD) activity (antioxidant defense).[8][9]

    • Neuroinflammation: Levels of pro-inflammatory cytokines TNF-α and IL-1β using ELISA kits.[8]

Data Presentation: Hypothetical Comparative Efficacy
ParameterVehicle ControlNimodipine (10 mg/kg)This compound (20 mg/kg)
Infarct Volume (% of hemisphere) 45.2 ± 5.832.5 ± 4.125.8 ± 3.9
mNSS (at 72h) 12.1 ± 1.58.9 ± 1.26.5 ± 1.1
MDA (nmol/mg protein) 2.8 ± 0.42.1 ± 0.31.5 ± 0.2
SOD (U/mg protein) 18.5 ± 2.225.3 ± 2.932.1 ± 3.5
TNF-α (pg/mg protein) 150.7 ± 18.2110.4 ± 15.185.6 ± 12.3

Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Model

The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) in rats is a classic and widely used model that results in extensive and irreversible loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[10][11][12]

Alternative Agent: Levodopa (L-DOPA)

Levodopa (L-DOPA) is the most effective symptomatic treatment for Parkinson's disease.[13] It acts as a precursor to dopamine, thereby replenishing the depleted neurotransmitter levels in the striatum.[13][14]

Experimental Protocols

1. Animal Model Induction (6-OHDA Lesion):

  • Subjects: Male Wistar rats (220-250g).

  • Procedure: Rats are anesthetized and placed in a stereotaxic frame.[10] 6-OHDA (8 µg in 4 µL of saline with 0.2% ascorbic acid) is unilaterally injected into the MFB.[10][15]

  • Behavioral Screening: Two weeks post-surgery, rats are challenged with apomorphine (0.5 mg/kg, s.c.) and those exhibiting >100 contralateral rotations in 30 minutes are selected for the study.[16]

2. Drug Administration:

  • Groups: (1) Sham, (2) Vehicle (saline), (3) L-DOPA (25 mg/kg + benserazide 12.5 mg/kg, i.p.), (4) this compound (doses to be determined, e.g., 20, 40 mg/kg, i.p.).

  • Regimen: Daily administration for 21 days, starting 2 weeks post-lesion.

3. Behavioral Assessment:

  • Apomorphine-Induced Rotations: Contralateral rotations are recorded for 60 minutes after apomorphine injection on day 21 of treatment.

4. Post-Mortem Analysis (end of treatment):

  • Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH) to identify and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta (SNc).

  • Neurochemical Analysis: Striatal tissue is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the levels of dopamine and its metabolites.

Data Presentation: Hypothetical Comparative Efficacy
ParameterVehicle ControlL-DOPA (25 mg/kg)This compound (40 mg/kg)
Contralateral Rotations (turns/hr) 450 ± 55180 ± 32210 ± 41
TH+ Neurons in SNc (% of sham) 15.2 ± 3.116.5 ± 3.545.8 ± 6.2
Striatal Dopamine (ng/mg tissue) 1.8 ± 0.44.5 ± 0.93.9 ± 0.7

Alzheimer's Disease: Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit in rodents, which serves as a model for the cholinergic dysfunction seen in Alzheimer's disease.[17][18]

Alternative Agent: Donepezil

Donepezil is an acetylcholinesterase (AChE) inhibitor and a first-line treatment for Alzheimer's disease.[18] It improves cognitive function by increasing the availability of acetylcholine in the synaptic cleft. Preclinical studies also suggest it has neuroprotective effects against Aβ-induced toxicity and neuroinflammation.[19][20]

Experimental Protocols

1. Animal Model Induction (Scopolamine):

  • Subjects: Male C57BL/6 mice (25-30g).

  • Procedure: Scopolamine (1 mg/kg, i.p.) is administered 30 minutes before behavioral testing to induce cognitive impairment.[18]

2. Drug Administration:

  • Groups: (1) Vehicle (saline), (2) Scopolamine only, (3) Donepezil (5 mg/kg, p.o.) + Scopolamine, (4) this compound (doses to be determined, e.g., 20, 40 mg/kg, p.o.) + Scopolamine.

  • Regimen: Donepezil or this compound is administered orally for 7 consecutive days.[18] On day 7, scopolamine is injected 30 minutes after the final drug dose and 30 minutes before behavioral testing.

3. Behavioral Assessment:

  • T-Maze Test: This test is used to assess spatial working memory.[18] The percentage of spontaneous alternations is recorded.

4. Post-Mortem Analysis (after behavioral testing):

  • AChE Activity: Brain homogenates are used to measure the activity of acetylcholinesterase using a colorimetric assay.

  • Biochemical Assays: Brain tissue is analyzed for markers of oxidative stress (MDA and SOD) as described for the stroke model.

Data Presentation: Hypothetical Comparative Efficacy
ParameterVehicle ControlScopolamine OnlyDonepezil (5 mg/kg) + ScopolamineThis compound (40 mg/kg) + Scopolamine
T-Maze Alternation (%) 85.1 ± 5.542.3 ± 4.875.9 ± 6.178.2 ± 5.9
AChE Activity (U/mg protein) 10.2 ± 1.110.5 ± 1.35.8 ± 0.79.9 ± 1.2
MDA (nmol/mg protein) 0.9 ± 0.12.1 ± 0.31.3 ± 0.21.1 ± 0.15
SOD (U/mg protein) 45.6 ± 4.228.9 ± 3.540.1 ± 3.943.5 ± 4.1

Mandatory Visualizations

Proposed Neuroprotective Signaling Pathway

G cluster_0 Ischemic/Toxic Insult cluster_1 Cellular Stress Response cluster_2 Proposed Intervention cluster_3 Downstream Effects Insult e.g., MCAO, 6-OHDA ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Insult->Inflammation Apoptosis ↓ Apoptosis ROS->Apoptosis promote Inflammation->Apoptosis promote OME Obtusafuran methyl ether Nrf2 ↑ Nrf2 Activation OME->Nrf2 modulates NFkB ↓ NF-κB Inhibition OME->NFkB modulates Antioxidant ↑ Antioxidant Enzymes (SOD, GSH) Nrf2->Antioxidant NFkB->Inflammation inhibits NFkB->Apoptosis inhibit Antioxidant->ROS scavenges Antioxidant->Apoptosis inhibit Neuron Neuronal Survival Apoptosis->Neuron

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Assessment cluster_2 Phase 3: Analysis A Animal Acclimation (7 days) B Induce Disease Model (e.g., tMCAO, 6-OHDA) A->B C Group Allocation & Drug Administration B->C D Behavioral Testing (e.g., mNSS, T-Maze) C->D E Euthanasia & Tissue Collection D->E F Histology (TTC, H&E, IHC) E->F G Biochemical Assays (ELISA, HPLC) E->G H Data Analysis & Interpretation F->H G->H

References

Safety Operating Guide

Proper Disposal of Obtusafuran Methyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Obtusafuran methyl ether, a lignan compound isolated from plants of the Dalbergia genus. While the substance is not classified as hazardous, adherence to standard laboratory chemical waste procedures is imperative to ensure safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its basic properties and to use appropriate personal protective equipment (PPE). Although not classified as a hazardous substance, direct contact and inhalation should always be avoided.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1]

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Wash clothing before reuse. If irritation develops, seek medical attention.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1]

  • Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.[1]

II. Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₁₇H₁₈O₃[1]
Molecular Weight 270.323 g/mol [1]
Appearance Not specified (likely a solid)
Boiling Point 349.7 ± 42.0 °C (Predicted)[2]
Density 1.118 ± 0.06 g/cm³ (Predicted)[2]
Hazard Classification Not a hazardous substance or mixture[1]

III. Step-by-Step Disposal Procedure

Even though this compound is not classified as hazardous, it is best practice to manage its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[3][4] This ensures compliance with all federal, state, and local regulations.[1]

Step 1: Waste Collection and Storage

  • Container: Use a dedicated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must be in good condition with a secure lid.[5]

  • Labeling: As soon as the waste container is first used, label it clearly with the words "Hazardous Waste".[3][5] The label must include:

    • Full chemical name: "this compound" (do not use abbreviations).[3]

    • The approximate quantity of the waste.

    • The date of waste generation.[3]

    • The location of origin (e.g., laboratory, room number).[3]

    • The name and contact information of the principal investigator.[3]

  • Segregation: Store the waste container in a designated, secondary containment area, segregated from incompatible materials.[4]

Step 2: Disposal of Contaminated Materials

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the absorbent material and any contaminated soil or surfaces and place it in the designated hazardous waste container for this compound.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Step 3: Disposal of Empty Containers

  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.[5][6]

    • Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue).

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste in your labeled this compound waste container.[4][5]

  • Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash.[5][6] Before doing so, completely deface or remove the original chemical label.[6]

Step 4: Arranging for Waste Pickup

  • Contact EHS: Once your waste container is full, or if you have a one-time disposal need, contact your institution's EHS office to arrange for a hazardous waste pickup.[3][4]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This will likely require listing the full chemical name and quantity of the waste.[3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

start Start: Have Obtusafuran methyl ether waste? is_pure Is it pure substance or contaminated material? start->is_pure is_container Is it an empty container? is_pure->is_container No collect_waste Collect in a labeled hazardous waste container. is_pure->collect_waste Yes triple_rinse Triple-rinse with appropriate solvent. is_container->triple_rinse Yes contact_ehs Contact EHS for waste pickup. is_container->contact_ehs No collect_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash. collect_rinsate->dispose_container

Caption: Decision workflow for this compound disposal.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and adhere to all applicable federal, state, and local regulations. If you are unsure about any aspect of the disposal process, contact your Environmental Health and Safety office.

References

Standard Operating Procedure: Handling and Disposal of Obtusafuran Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Obtusafuran methyl ether" is readily available in public databases. The following guidelines are based on the general safety protocols for handling furan-containing compounds and methyl ethers, which may possess flammable, irritant, and toxic properties. This information is intended as a preliminary guide and must be supplemented by a comprehensive, substance-specific risk assessment before any handling or use.

Pre-Operational Safety Checklist

Before handling this compound, ensure the following preparations are complete:

  • Safety Data Sheet (SDS): Have you obtained and thoroughly read the specific SDS for the batch of this compound you are using?

  • Engineering Controls: Is a certified chemical fume hood available and functioning correctly?

  • Personal Protective Equipment (PPE): Have you inspected your PPE for integrity?

  • Emergency Equipment: Do you know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher?

  • Spill Kit: Is a spill kit rated for flammable organic compounds readily accessible?

  • Waste Disposal: Have you prepared a designated, labeled waste container for this compound?

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and absorption. Check manufacturer's data for breakthrough time.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and vapors.
Body Protection Flame-resistant laboratory coatProtects against splashes and potential ignition sources.
Respiratory Protection Use within a certified chemical fume hoodPrevents inhalation of potentially harmful vapors. An air-purifying respirator with an organic vapor cartridge may be required for operations outside of a fume hood, based on risk assessment.

Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood.

  • Preparation:

    • Ensure the fume hood sash is at the lowest practical height.

    • Lay down absorbent, disposable bench paper on the work surface.

    • Assemble all necessary equipment and reagents before introducing this compound.

  • Dispensing:

    • If the compound is a solid, use a spatula or powder funnel to transfer it, minimizing dust generation.

    • If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.

    • Keep the primary container sealed when not in use.

  • During Operation:

    • Work with the smallest quantity of material necessary for the experiment.

    • Keep all potential ignition sources (e.g., hot plates, Bunsen burners) away from the work area.

    • Be mindful of static electricity, especially when transferring flammable liquids.

  • Post-Operation:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain it with an absorbent material from a spill kit. Prevent it from entering drains. Ventilate the area. For large spills, evacuate and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled, and sealed container for flammable organic waste. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Obtusafuran_Methyl_Ether_Handling_Workflow start Start: Obtain SDS and Conduct Risk Assessment prep Preparation: - Verify Fume Hood - Don Required PPE - Prepare Spill Kit start->prep Proceed if Safe handling Handling in Fume Hood: - Dispense Smallest Quantity - Avoid Ignition Sources prep->handling post_op Post-Operation: - Decontaminate Surfaces - Dispose of Consumables handling->post_op emergency Emergency Event (Spill, Exposure) handling->emergency waste Segregate Hazardous Waste: - Solid Waste Container - Liquid Waste Container post_op->waste end_op End of Procedure: - Store Waste Properly - Wash Hands waste->end_op emergency_proc Follow Emergency Procedures: - Evacuate / First Aid - Notify Supervisor / EHS emergency->emergency_proc IMMEDIATE ACTION

Caption: Workflow for handling this compound.

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